Trehalose C12
Description
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Properties
Molecular Formula |
C24H44O12 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-16(26)33-13-15-18(28)20(30)22(32)24(35-15)36-23-21(31)19(29)17(27)14(12-25)34-23/h14-15,17-25,27-32H,2-13H2,1H3/t14-,15-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
InChI Key |
LISGDTVWONGLJR-VUBMMQFPSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Trehalose C12?
An In-depth Technical Guide to the Chemical Structure of Trehalose (C12H22O11)
Introduction
Trehalose is a naturally occurring, non-reducing disaccharide composed of two D-glucose units.[1] First discovered in 1832 in an ergot of rye, it is found in a wide variety of organisms, including bacteria, fungi, yeasts, insects, and plants.[2][3] Trehalose is known for its exceptional ability to protect biological structures against various environmental stresses such as dehydration, freezing, and oxidative stress. This protective capacity is attributed to its unique chemical structure and properties. This guide provides a detailed technical overview of the chemical structure of trehalose, its physicochemical properties, its role in cellular signaling, and the experimental methodologies used for its characterization.
Chemical Structure and Isomerism
Trehalose, with the molecular formula C12H22O11, consists of two glucose molecules linked by a glycosidic bond.[4] The most common and naturally occurring isomer is α,α-trehalose.[2]
α,α-Trehalose: The Natural Isomer
The systematic IUPAC name for α,α-trehalose is α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside. The defining feature of this molecule is the α,α-1,1-glycosidic linkage that joins the anomeric carbons of the two glucose units. This linkage makes trehalose highly resistant to acid hydrolysis and enzymatic degradation, contributing to its stability. Unlike reducing sugars, the anomeric carbons in trehalose are involved in the glycosidic bond, meaning it does not have a free aldehyde or ketone group and thus does not exhibit reducing properties.
Other Stereoisomers
While α,α-trehalose is the isomer found in living organisms, two other stereoisomers exist:
-
α,β-trehalose (Neotrehalose): In this isomer, the two glucose units are joined by an α,β-1,1-glycosidic bond.
-
β,β-trehalose (Isotrehalose): Here, the linkage between the two glucose units is a β,β-1,1-glycosidic bond.
Neither of these isomers has been isolated from living organisms, though isotrehalose has been identified in starch hydrolysates. The α,α isomer is the most thermodynamically and kinetically stable of the three.
Caption: Chemical structures of the three stereoisomers of trehalose.
Physicochemical Properties
The unique 1,1-glycosidic bond of trehalose confers distinct physical and chemical properties. The quantitative data for trehalose are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C12H22O11 | |
| Molar Mass (Anhydrous) | 342.30 g/mol | |
| Molar Mass (Dihydrate) | 378.33 g/mol | |
| Systematic IUPAC Name | (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |
| Melting Point | 97 °C (Dihydrate), 203 °C (Anhydrous) | |
| Solubility in Water | Highly soluble, solubility increases significantly with temperature. | |
| Appearance | White to off-white crystalline powder. | |
| Taste | Sweet, approximately 45% of the sweetness of sucrose. |
Role in Cellular Signaling: Autophagy Induction
Trehalose is recognized as an inducer of autophagy, a cellular process for degrading and recycling cellular components, which is often independent of the mTOR (mechanistic target of rapamycin) signaling pathway. The primary mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
The proposed signaling pathway is as follows:
-
Trehalose is taken up by cells via endocytosis and accumulates in the endolysosomal system.
-
This accumulation leads to a mild lysosomal stress, characterized by a slight elevation in lysosomal pH.
-
This lysosomal stress, in some cases through the inactivation of mTORC1, triggers the activation of TFEB. In other contexts, this activation can occur independently of mTOR.
-
Activated TFEB translocates from the cytoplasm to the nucleus.
-
In the nucleus, TFEB promotes the transcription of genes involved in autophagy and lysosome biogenesis, leading to an enhanced autophagic flux.
Caption: Signaling pathway of trehalose-induced autophagy via TFEB activation.
Experimental Protocols for Structural Characterization
The structural elucidation and quantification of trehalose involve a combination of chromatographic and spectroscopic techniques. A general workflow is outlined below.
Sample Preparation and Isolation
For biological samples, trehalose must first be extracted and purified. This typically involves cell lysis, followed by separation techniques like hydrophilic interaction liquid chromatography (HILIC) to isolate the disaccharide from other cellular components.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of trehalose. The NMR spectrum of α,α-trehalose is characteristic of a molecule with two identical α-D-glucosyl residues, indicating a plane of symmetry.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly sensitive methods for detecting and quantifying trehalose. In LC-MS/MS, selected reaction monitoring (SRM) is often used for precise quantification.
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure of trehalose in its crystalline form. X-ray diffraction studies have been performed on both the dihydrate and anhydrous forms of trehalose, revealing detailed information about bond angles, lengths, and the overall molecular conformation.
Quantification
Beyond MS-based methods, enzymatic assays can be used for quantification. These assays typically use the enzyme trehalase to hydrolyze trehalose into two glucose molecules, which are then quantified using a glucose assay.
Caption: A generalized experimental workflow for the analysis of trehalose.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Trehalose activates autophagy to alleviate cisplatin-induced chronic kidney injury by targeting the mTOR-dependent TFEB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
A Comprehensive Technical Guide to the Physicochemical Properties of α-D-Glucopyranosyl-α-D-glucopyranoside Monododecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate, a mono-acylated derivative of the naturally occurring disaccharide trehalose, is a nonionic surfactant of significant interest in the pharmaceutical and biotechnology sectors. Its unique structure, combining the biocompatible and stabilizing properties of trehalose with the surface-active nature of a dodecanoyl (lauroyl) chain, imparts a range of desirable physicochemical characteristics. This technical guide provides an in-depth overview of these properties, including its surface activity, thermal behavior, and self-assembly in aqueous solutions. Detailed experimental protocols for the characterization of these properties are also presented to facilitate reproducible research and development.
Introduction
Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is renowned for its exceptional bioprotective capabilities, enabling organisms to withstand extreme environmental stresses such as desiccation and freezing.[1][2] The esterification of trehalose with fatty acids yields a class of nonionic biosurfactants that retain the beneficial attributes of the parent sugar while gaining amphiphilicity. α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate, also known as trehalose monododecanoate or trehalose monolaurate, is a prominent member of this class. Its potential applications are vast, ranging from the stabilization of protein formulations and drug delivery systems to its use in cosmetics and food products.[3][4] A thorough understanding of its physicochemical properties is paramount for its effective utilization in these fields.
Physicochemical Properties
The physicochemical properties of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate are summarized below. These properties are crucial for predicting its behavior in various formulations and biological systems.
General Properties
| Property | α-D-Glucopyranosyl-α-D-glucopyranoside (Trehalose) | α-D-Glucopyranosyl-α-D-glucopyranoside Monododecanoate | Reference |
|---|---|---|---|
| Molecular Formula | C12H22O11 | C24H44O12 | |
| Molecular Weight (g/mol) | 342.30 | 524.60 (Calculated) | |
| Appearance | White or off-white crystalline powder | Data not available | |
| Solubility | Soluble in water; slightly soluble in methanol; almost insoluble in ethanol. | Water solubility is temperature-dependent; forms micelles above CMC. |
Surface Activity
As an amphiphilic molecule, α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate exhibits significant surface activity, which is critical for its function as a surfactant and emulsifier.
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | Approximately 0.001-0.01% (m/V) for 6-O-monolauroyl-α,α-trehalose | Aqueous solution | |
| Surface Tension at CMC | Data not explicitly available for monododecanoate; trehalose decanoate mixtures show values around 28 mN/m. | 20 °C | |
| Hydrophilic-Lipophilic Balance (HLB) | Calculated values for trehalose fatty acid esters vary with acyl chain length. | Calculated using Griffin's equation. |
Thermal Properties
The thermal stability and phase behavior of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate are important considerations for processing and storage.
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point (Tm) of Trehalose | 203 °C (anhydrous) | DSC | |
| Glass Transition Temperature (Tg) of Trehalose | 114 °C | DSC | |
| Thermal Decomposition | Trehalose dihydrate shows dehydration around 100°C and 122°C, with decomposition of the anhydrate above 211°C. | DSC/TGA | |
| Thermal Stability of Trehalose Esters | Oleogels based on trehalose esters exhibit high thermal stability, with gel-to-sol transition temperatures often above 100°C. | DSC |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Method: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)
Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. Once the critical micelle concentration (CMC) is reached, the surface becomes saturated with surfactant monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is determined as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.
Procedure:
-
Preparation of Solutions: Prepare a series of aqueous solutions of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate with varying concentrations, ensuring the range covers the expected CMC. Use high-purity water as the solvent.
-
Instrumentation: Calibrate a surface tensiometer according to the manufacturer's instructions. The Wilhelmy plate or Du Noüy ring method can be used.
-
Measurement: For each concentration, measure the surface tension of the solution at a constant temperature. Allow sufficient time for the surface tension to equilibrate before taking a reading.
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the concentration (log C). The CMC is determined from the intersection of the two linear portions of the curve.
Thermal Analysis
3.2.1. Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization events.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate sample (typically 3-10 mg) into an aluminum DSC pan. Hermetically seal the pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Subject the sample to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) over a defined temperature range. The temperature range should encompass the expected thermal transitions.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events. The melting point is determined from the peak of the melting endotherm, and the glass transition is observed as a step change in the baseline.
3.2.2. Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of a material.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample into a TGA crucible.
-
Instrumentation: Place the crucible onto the TGA's microbalance within the furnace.
-
Atmosphere and Heating Program: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation. Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range.
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of weight loss indicates the beginning of decomposition. The derivative of the TGA curve can be used to identify the temperatures of maximum rates of decomposition.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate.
Caption: Experimental workflow for the characterization of trehalose monododecanoate.
Structure-Property Relationship of Trehalose Esters
This diagram illustrates how the length of the acyl chain in trehalose fatty acid esters influences their physicochemical properties.
Caption: Influence of acyl chain length on the properties of trehalose esters.
Conclusion
α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate is a versatile nonionic surfactant with a favorable physicochemical profile for a wide range of applications in the pharmaceutical and related industries. Its ability to reduce surface tension, form micelles, and potentially stabilize biological molecules makes it a valuable excipient. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and developers working with this promising molecule. Further research to fully elucidate its properties and expand its applications is warranted.
References
A Technical Guide to the Synthesis and Purification of Dodecyl Trehalose (Trehalose C12) for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the methodologies for the synthesis and purification of dodecyl trehalose (Trehalose C12), a non-reducing disaccharide derivative with significant potential in biomedical and pharmaceutical research. The addition of a 12-carbon alkyl chain enhances the lipophilicity of trehalose, facilitating its interaction with cellular membranes and expanding its applications. This document outlines both enzymatic and chemical synthesis routes and details common purification protocols.
Synthesis of Dodecyl Trehalose
The synthesis of this compound, typically as a mono- or di-ester, can be achieved through either enzymatic or chemical pathways. The choice of method depends on the desired regioselectivity, yield, and scalability.
Enzymatic synthesis offers high regioselectivity, often targeting specific hydroxyl groups on the trehalose molecule under mild reaction conditions. Proteases are commonly employed for the esterification of trehalose.
Experimental Protocol: Enzymatic Synthesis of 6-O-Lauroyltrehalose
This protocol is adapted from the protease-catalyzed synthesis of trehalose fatty acid esters.[1]
-
Materials:
-
Trehalose
-
Vinyl laurate (dodecanoate)
-
Protease from Bacillus subtilis
-
Dimethyl formamide (DMF), anhydrous
-
Molecular sieves
-
-
Procedure:
-
Dissolve trehalose and vinyl laurate in anhydrous DMF in a sealed reaction vessel. A typical molar ratio is 1:2 (trehalose:vinyl laurate).
-
Add the protease from Bacillus subtilis to the reaction mixture. The enzyme concentration should be optimized, but a starting point is 10-20 mg/mL.
-
Add activated molecular sieves to the mixture to remove any water, which can lead to hydrolysis of the ester product.
-
Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-72 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Once the reaction is complete, terminate it by filtering out the enzyme.
-
The crude product in the DMF solution is then carried forward to the purification stage.
-
Chemical synthesis provides a versatile route to various trehalose derivatives, including esters and ethers. This approach typically involves a multi-step process of protecting the hydroxyl groups, coupling the alkyl chain, and subsequent deprotection.
Experimental Protocol: Chemical Synthesis of 6,6'-Di-O-dodecanoyl-trehalose
This protocol is a representative method based on the principles of selective acylation of trehalose.[2][3]
-
Materials:
-
α,α-Trehalose
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dodecanoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Step 1: Selective Protection. Dissolve trehalose in anhydrous pyridine. Add TBDMSCl and imidazole to selectively protect the primary 6 and 6' hydroxyl groups. The reaction is typically stirred at room temperature until completion, as monitored by TLC.
-
Step 2: Acylation. After workup to isolate the protected trehalose, dissolve it in anhydrous DCM. Add dodecanoyl chloride and pyridine (or another base like DMAP) to the solution. Stir the reaction at room temperature. This step acylates the remaining unprotected hydroxyl groups.
-
Step 3: Deprotection. Once the acylation is complete, remove the solvent. Dissolve the resulting fully substituted trehalose derivative in THF. Add TBAF to selectively remove the TBDMS protecting groups from the 6 and 6' positions.
-
Step 4: Final Acylation. After purification of the intermediate, dissolve it in anhydrous DCM and react it with dodecanoyl chloride and pyridine to acylate the now-free 6 and 6' hydroxyl groups.
-
Step 5: Global Deprotection. Remove all remaining protecting groups (e.g., other acyl groups from Step 2 if necessary) under appropriate conditions (e.g., using sodium methoxide in methanol) to yield the final 6,6'-Di-O-dodecanoyl-trehalose.
-
The crude product is then purified. A simplified synthesis can be achieved by coupling a hydroxyl-protected acid to partially trimethylsilylated trehalose in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[3]
-
Purification of Dodecyl Trehalose
Purification is a critical step to isolate the desired this compound derivative from unreacted starting materials, byproducts, and solvents. The primary methods are column chromatography and crystallization.
Experimental Protocol:
-
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Crude this compound product
-
Solvents for elution (e.g., hexane, ethyl acetate, chloroform, methanol)
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like DCM.
-
Prepare a silica gel column using a slurry packing method with the initial, non-polar eluent (e.g., hexane or chloroform).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin elution with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane, or methanol in chloroform).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound. This method has been shown to be effective for resolving diastereomers of trehalose esters.[3]
-
Experimental Protocol:
This protocol is adapted from methods used for the crystallization of trehalose.
-
Materials:
-
Crude this compound product
-
Activated charcoal (optional, for decolorization)
-
Suitable solvent for crystallization (e.g., water, ethanol, or a mixture)
-
-
Procedure:
-
Dissolve the crude this compound in a suitable solvent at an elevated temperature (e.g., 60-80°C) to create a saturated solution. If the solution has color impurities, it can be treated with activated charcoal and then filtered while hot.
-
Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator (e.g., to 5°C). Slow cooling promotes the formation of larger, purer crystals.
-
Optionally, add seed crystals of pure this compound to induce crystallization.
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent. For trehalose dihydrate, drying is typically done at around 40°C under reduced pressure.
-
Data Presentation
The following tables summarize quantitative data related to the synthesis of trehalose and its derivatives as found in the literature.
Table 1: Synthesis Yields for Trehalose Esters
| Product | Synthesis Method | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| 6-Mono-corynomycolate of Trehalose | Chemical | Heptakis-O-(trimethylsilyl)trehalose, DCC, DMAP | 78% | |
| 6,6'-Di-corynomycolate of Trehalose | Chemical | Hexakis-O-(trimethylsilyl)trehalose, DCC, DMAP | 69% | |
| Trehalose (from maltose) | Enzymatic | Recombinant Trehalose Synthase (PmTreS) | 68.1% |
| Trehalose (from maltose) | Enzymatic | Trehalose Synthase (TreM) | 74% | |
Table 2: Purification and Product Characterization
| Compound | Purification Method | Purity Achieved | Analytical Techniques | Reference |
|---|---|---|---|---|
| Trehalose Dihydrate | Crystallization | 99.5% | Transmittance (400 nm) | |
| Trehalose-producing Enzymes | Column Chromatography | Electrophoretically homogeneous | SDS-PAGE, HPLC |
| Trehalose Esters | Silica Gel Column Chromatography | Resolved diastereomers | NMR | |
Mandatory Visualizations
The following diagrams illustrate the workflows and pathways described in this guide.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Enzymatic synthesis pathway for 6-O-Lauroyltrehalose.
References
- 1. Enzymatic synthesis of trehalose esters having lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of mono- and dideoxygenated α,α-trehalose analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved synthesis of trehalose 6-mono- and 6,6'-di-corynomycolates and related esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Amphiphilic Properties of Dodecyl Trehaloside Surfactants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core amphiphilic properties of dodecyl trehaloside surfactants, a class of non-ionic surfactants with significant potential in pharmaceutical and biotechnological applications. Synthetically derived, these molecules combine the biocompatibility and protein-stabilizing attributes of trehalose with the surface-active properties conferred by a C12 alkyl chain. This document provides a comprehensive overview of their synthesis, physicochemical characteristics, and relevant experimental protocols.
Core Physicochemical Properties
Dodecyl trehaloside (DDTre) surfactants are synthesized by attaching a twelve-carbon alkyl chain to a trehalose headgroup. The position of this linkage on the trehalose molecule results in different structural isomers, each with unique physicochemical properties. The four primary isomers are 2-O-dodecyl-α,α-trehaloside (2-DDTre), 3-O-dodecyl-α,α-trehaloside (3-DDTre), 4-O-dodecyl-α,α-trehaloside (4-DDTre), and 6-O-dodecyl-α,α-trehaloside (6-DDTre). All four isomers exhibit high solubility in water (>10 wt%).[1]
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter that indicates the concentration at which surfactant monomers begin to self-assemble into micelles. This property is crucial for applications such as drug solubilization and delivery. The CMC values for dodecyl trehaloside isomers are presented in Table 1.
| Surfactant Isomer | Critical Micelle Concentration (CMC) |
| 2-O-dodecyl-α,α-trehaloside (2-DDTre) | 0.35 mM (0.018%)[2] |
| 3-O-dodecyl-α,α-trehaloside (3-DDTre) | Data not available in the reviewed literature. |
| 4-O-dodecyl-α,α-trehaloside (4-DDTre) | 0.16 mM (0.008%)[1] |
| 6-O-dodecyl-α,α-trehaloside (6-DDTre) | 0.16 mM (0.008%)[1] |
| β-D-dodecyl maltoside (DDM) (for comparison) | 0.16 mM (0.008%)[1] |
| Table 1: Critical Micelle Concentration (CMC) of Dodecyl Trehaloside Isomers. |
Surface Tension
Aggregation Behavior and Micelle Size
Above the CMC, dodecyl trehaloside molecules form micelles. The size and polydispersity of these micelles are influenced by the isomeric form of the surfactant. Dynamic Light Scattering (DLS) has been used to determine the hydrodynamic radii of these micelles, as detailed in Table 2.
| Surfactant Isomer | Mean Hydrodynamic Radius (Rh) of Micelles | Micelle Characteristics |
| 2-O-dodecyl-α,α-trehaloside (2-DDTre) | 2.9 nm | Forms smaller micelles, suggesting a larger surface curvature. |
| 3-O-dodecyl-α,α-trehaloside (3-DDTre) | 3.3 nm | Similar in size and distribution to 6-DDTre and DDM. |
| 4-O-dodecyl-α,α-trehaloside (4-DDTre) | Not explicitly stated, but described as forming the largest and most polydisperse micelles. | Forms the largest and most polydisperse micelles among the isomers. |
| 6-O-dodecyl-α,α-trehaloside (6-DDTre) | 3.4 nm | Similar in size and distribution to 3-DDTre and DDM. |
| β-D-dodecyl maltoside (DDM) (for comparison) | 3.4 nm | Forms micelles of a similar size to the 3- and 6-isomers of DDTre. |
| Table 2: Aggregation Behavior and Micelle Size of Dodecyl Trehaloside Isomers. |
Synthesis of Dodecyl Trehaloside Isomers
The synthesis of the four primary isomers of dodecyl trehaloside can be achieved through a multi-step chemical process, starting from α,α-trehalose. The general workflow involves selective protection of the hydroxyl groups on the trehalose molecule, followed by alkylation with a dodecyl group, and subsequent deprotection to yield the final surfactant. A divergent synthesis approach allows for the production of different isomers from a common intermediate.
Biocompatibility and Cytotoxicity
Trehalose itself is known for its biocompatibility and is used in various pharmaceutical formulations. While specific cytotoxicity data for the individual synthetic dodecyl trehaloside isomers on cell lines such as HeLa or fibroblasts is not extensively available in the reviewed literature, studies on microbially-derived trehalose lipids provide some insights. For instance, a succinoyl trehalose lipid from Rhodococcus sp. was found to be less toxic than sodium dodecyl sulfate (SDS). Some trehalose lipids have been shown to possess hemolytic activity, causing the lysis of red blood cells, often at concentrations below their CMC. The mechanism is suggested to be a colloid-osmotic lysis due to the formation of pores in the erythrocyte membrane. It is important to note that the structure of these microbial trehalose lipids can be more complex than the synthetic C12 surfactants, which may influence their biological activity. Further in vitro cytotoxicity studies, such as MTT assays on relevant cell lines, are necessary to fully characterize the safety profile of synthetic dodecyl trehaloside isomers for drug delivery applications.
Applications in Drug Development and Protein Stabilization
The unique properties of trehalose make its surfactant derivatives promising candidates for various applications in drug development.
Drug Delivery
The micelle-forming capability of dodecyl trehalosides makes them suitable for the solubilization and encapsulation of poorly water-soluble drugs, potentially enhancing their bioavailability. The non-ionic nature of these surfactants is generally associated with lower toxicity compared to their ionic counterparts, which is a significant advantage in pharmaceutical formulations.
Protein Stabilization
Trehalose is a well-known bioprotectant that can stabilize proteins against various stresses, including thermal denaturation and lyophilization. Sugar-based surfactants, including dodecyl trehalosides, are thought to stabilize proteins through several mechanisms:
-
Preferential Exclusion: The surfactant molecules are preferentially excluded from the protein surface, which favors the more compact, native state of the protein.
-
Water Replacement: During drying processes like lyophilization, the hydroxyl groups of the trehalose headgroup can replace water molecules in the protein's hydration shell, preserving its native conformation.
-
Surface Competition: As surface-active molecules, they can compete with proteins for adsorption at interfaces (e.g., air-water), thereby preventing surface-induced unfolding and aggregation.
-
Direct Interaction: The surfactant can interact with hydrophobic patches on the protein surface, preventing protein-protein aggregation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the amphiphilic properties of dodecyl trehaloside surfactants.
Determination of Critical Micelle Concentration (CMC) by Tensiometry (Wilhelmy Plate Method)
This method measures the surface tension of a liquid by determining the force exerted on a platinum plate at the liquid-air interface. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.
Materials and Equipment:
-
Tensiometer equipped with a Wilhelmy plate (e.g., Krüss, Biolin Scientific).
-
High-purity dodecyl trehaloside isomer.
-
High-purity water (e.g., Milli-Q).
-
Glass or PTFE sample vessel.
-
Magnetic stirrer and stir bar.
-
Micropipettes.
Procedure:
-
Preparation:
-
Thoroughly clean the Wilhelmy plate by flaming it to red heat (for platinum plates) to remove organic contaminants.
-
Clean the sample vessel with a suitable solvent (e.g., ethanol, acetone) and rinse thoroughly with high-purity water.
-
Prepare a concentrated stock solution of the dodecyl trehaloside isomer in high-purity water.
-
-
Measurement:
-
Place a known volume of high-purity water into the sample vessel and place it on the tensiometer's sample stage.
-
Immerse the Wilhelmy plate into the water to a depth of 2-5 mm.
-
Measure the surface tension of the pure water.
-
Incrementally add small volumes of the concentrated surfactant stock solution to the water in the vessel, ensuring thorough mixing with a magnetic stirrer after each addition.
-
Allow the solution to equilibrate for a few minutes before each measurement.
-
Record the surface tension at each concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region shows a plateau where the surface tension is relatively constant.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the curve.
-
Micelle Size Determination by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size, allowing for the determination of the hydrodynamic radius of the micelles.
Materials and Equipment:
-
DLS instrument (e.g., Malvern Zetasizer).
-
Dodecyl trehaloside surfactant solution at a concentration above the CMC (typically 2-10 times the CMC).
-
High-purity water or buffer, filtered through a 0.22 µm filter.
-
Disposable or quartz cuvettes.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the dodecyl trehaloside isomer in filtered high-purity water or buffer at the desired concentration.
-
Filter the sample directly into a clean, dust-free cuvette using a syringe filter to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Set the instrument parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.
-
Allow the sample to equilibrate to the set temperature within the instrument.
-
-
Measurement:
-
Perform the DLS measurement according to the instrument's instructions. This typically involves multiple runs to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will generate an autocorrelation function from the scattered light intensity fluctuations.
-
This function is then used to calculate the translational diffusion coefficient (D).
-
The hydrodynamic radius (Rh) is calculated using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
-
The software will typically provide the size distribution by intensity, volume, and number. The z-average diameter and polydispersity index (PDI) are key parameters to report.
-
Assessment of Protein Thermal Stability by Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature. For a protein solution, a DSC thermogram reveals the thermal transition midpoint (Tm), which is an indicator of the protein's conformational stability. The effect of surfactants on protein stability can be assessed by comparing the Tm of the protein with and without the addition of the surfactant.
Materials and Equipment:
-
Differential Scanning Calorimeter.
-
Protein of interest.
-
Dodecyl trehaloside surfactant.
-
Buffer solution.
-
Degassing station.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the protein in the desired buffer at a known concentration (typically 1-2 mg/mL).
-
Prepare a second sample of the protein at the same concentration, but with the addition of the dodecyl trehaloside surfactant at the desired concentration.
-
Prepare a reference solution containing only the buffer (and surfactant for the second sample) to match the sample matrix.
-
Degas all solutions before loading into the DSC cells to prevent bubble formation during the scan.
-
-
Measurement:
-
Load the protein solution into the sample cell and the corresponding reference solution into the reference cell of the calorimeter.
-
Set the experimental parameters, including the starting and ending temperatures and the scan rate (e.g., 1°C/min).
-
Perform the thermal scan, recording the differential heat flow between the sample and reference cells.
-
-
Data Analysis:
-
Subtract the baseline from the thermogram to obtain the heat capacity profile of the protein unfolding transition.
-
The peak of the transition curve corresponds to the thermal transition midpoint (Tm).
-
Compare the Tm of the protein in the presence and absence of the surfactant. An increase in Tm indicates that the surfactant has a stabilizing effect on the protein's thermal stability.
-
Conclusion
Dodecyl trehaloside surfactants represent a versatile class of non-ionic surfactants with promising amphiphilic properties for applications in drug delivery and protein stabilization. Their synthetic accessibility allows for the creation of different isomers with tunable physicochemical characteristics. While further research is needed to fully elucidate the surface tension properties and in vitro cytotoxicity of all isomers, the available data on their CMC, micelle size, and the known biocompatibility of trehalose underscore their potential as high-performance, biocompatible excipients in the pharmaceutical industry. The experimental protocols provided in this guide offer a framework for the continued characterization and application of these novel surfactants.
References
A Technical Guide to the Discovery and History of Trehalose-Based Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose, a naturally occurring non-reducing disaccharide composed of two α,α-1,1-linked glucose units, has long been recognized for its remarkable bioprotective properties, enabling organisms to withstand extreme environmental stresses such as desiccation and freezing.[1] The discovery of trehalose dates back to 1832 by H.A.L. Wiggers, and it was later isolated and named in 1859 by Marcellin Berthelot from "trehala manna," a substance produced by weevils.[2][3] Beyond its role as an energy source and stress protectant in various organisms, the unique chemical structure of trehalose has made it a foundational molecule for the development of novel surfactants.[4][5] These trehalose-based surfactants, which combine the hydrophilic nature of the trehalose headgroup with a hydrophobic lipid tail, have garnered significant interest in recent decades for their potential applications in drug delivery, biotechnology, and cosmetics due to their biocompatibility and unique physicochemical properties.
This technical guide provides an in-depth overview of the discovery, history, synthesis, and characterization of trehalose-based surfactants, with a focus on their applications in the pharmaceutical and life sciences.
Discovery and History of Trehalose-Based Surfactants
The journey of trehalose-based surfactants began with the study of glycolipids produced by various microorganisms. Notably, species of Rhodococcus, Mycobacterium, and Corynebacterium were found to produce trehalolipids, where trehalose is esterified with mycolic acids. One of the most well-known of these is trehalose dimycolate (TDM), also known as cord factor, a virulent component of the Mycobacterium tuberculosis cell wall. The structural elucidation of these naturally occurring trehalose lipids paved the way for the synthetic exploration of trehalose-based surfactants.
The initial synthesis of trehalose fatty acid esters was driven by the desire to create biocompatible and biodegradable surfactants. Early methods often involved chemical synthesis, which could be complex and sometimes lacked regioselectivity. A significant advancement came with the use of enzymatic synthesis, particularly employing lipases. This chemoenzymatic approach offers a more environmentally friendly and highly selective method for producing trehalose-based surfactants, allowing for the specific acylation of the primary hydroxyl groups of the trehalose molecule.
Physicochemical Properties
The amphiphilic nature of trehalose-based surfactants imparts on them the ability to self-assemble in solution, forming micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter that dictates the surfactant's behavior and efficacy in various applications.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of trehalose-based surfactants, providing a comparative overview of their properties.
| Surfactant | Fatty Acid Chain Length | Critical Micelle Concentration (CMC) | Method of Determination | Reference |
| 6-O-monocaprinoyl-α,α-trehalose | C10 | ~0.01% (m/V) | Not Specified | |
| 6-O-monolauroyl-α,α-trehalose | C12 | ~0.001-0.01% (m/V) | Not Specified | |
| Trehalose tetraester (from Rhodococcus sp. 51T7) | C9-C11 | 0.037 g/L | Not Specified | |
| Trehalose Lipid (from Rhodococcus fascians BD8) | Not Specified | 0.140 mg/mL | Surface Tension |
| Surfactant | Cell Line | EC50 (mM) | Reference |
| C8TreSuc | NIH-3T3 | > 11.2 | |
| C10TreSuc | NIH-3T3 | 1.84 | |
| C12TreSuc | NIH-3T3 | 0.61 | |
| C14TreSuc | NIH-3T3 | 0.28 | |
| C16TreSuc | NIH-3T3 | 0.23 | |
| C18:1TreSuc | NIH-3T3 | 0.40 | |
| Polysorbate 80 (PS80) | NIH-3T3 | 0.96 |
Experimental Protocols
Synthesis of Trehalose Monomycolate (A Representative Protocol)
This protocol is adapted from a simplified synthesis of 6-mono- and 6,6'-di-corynomycolate esters of α,α-trehalose.
Materials:
-
Hexakis-O-(trimethylsilyl)trehalose
-
(2-RS,3-RS)-3-hydroxy-2-tetradecyloctadecanoic acid (DL-corynomycolic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Potassium carbonate (K2CO3)
-
Methanol
-
Tetrabutylammonium fluoride-trifluoroacetic acid in oxolane
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction:
-
Dissolve hexakis-O-(trimethylsilyl)trehalose (1 equivalent) and DL-corynomycolic acid (1 equivalent) in anhydrous DCM.
-
Add DCC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Protected Trehalose Monomycolate:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient).
-
-
Deprotection:
-
Dissolve the purified, protected trehalose monomycolate in methanol.
-
Add a catalytic amount of K2CO3 and stir at room temperature until the desilylation is complete (monitored by TLC).
-
Neutralize the reaction with a mild acid (e.g., Amberlite IR-120 resin).
-
Filter and concentrate the solution.
-
Further treat with tetrabutylammonium fluoride-trifluoroacetic acid in oxolane to remove any remaining silyl groups.
-
-
Final Purification:
-
Purify the final product by silica gel column chromatography to obtain the pure trehalose monomycolate.
-
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This is a common method for determining the CMC of surfactants.
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
High-purity water
-
Trehalose-based surfactant
-
Glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the trehalose-based surfactant in high-purity water at a concentration well above the expected CMC.
-
Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the anticipated CMC.
-
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated, to minimize contamination.
-
Ensure the temperature is kept constant throughout the measurements.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will typically show two linear regions with different slopes.
-
The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).
-
Visualizations
Experimental Workflow for Synthesis and Characterization of Trehalose-Based Surfactants
Caption: Workflow for the synthesis and characterization of trehalose-based surfactants.
Signaling Pathway of Trehalose Dimycolate (TDM) in Host Cells
Caption: Simplified signaling pathway of TDM interaction with host cells.
Conclusion
Trehalose-based surfactants represent a versatile and promising class of biomolecules with significant potential in various scientific and industrial fields. Their history is rooted in the study of natural microbial products and has evolved through advances in synthetic chemistry, particularly enzymatic methods. The unique physicochemical properties of these surfactants, such as their low critical micelle concentrations and biocompatibility, make them attractive candidates for applications in drug delivery, as stabilizers for proteins and as excipients in pharmaceutical formulations. Further research into the structure-activity relationships of these molecules will undoubtedly unlock new applications and solidify their role as valuable tools for researchers, scientists, and drug development professionals.
References
The Role of Amphiphilic Trehalose Derivatives in Cryopreservation: A Technical Guide to Trehalose C12
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technology for the long-term storage of biological materials, including cells, tissues, and organs, for applications in research, regenerative medicine, and drug development. The process, however, introduces significant stresses, primarily the formation of damaging ice crystals and osmotic imbalances, which can compromise cell viability and function. While traditional cryoprotectants like dimethyl sulfoxide (DMSO) are effective, their inherent toxicity limits their application. Trehalose, a naturally occurring disaccharide, has emerged as a promising non-toxic alternative, offering excellent cryoprotective properties. However, its low permeability across cell membranes has been a significant hurdle. To address this, researchers have explored modifications of the trehalose molecule to enhance its interaction with and penetration into cells. This technical guide focuses on the role of amphiphilic trehalose derivatives, specifically 6-O-lauroyl-α,α-trehalose (Trehalose C12), as advanced cryoprotectants. By attaching a lauroyl (C12) fatty acid chain to the trehalose molecule, its amphiphilicity is increased, facilitating better interaction with the cell membrane and potentially improving cryopreservation outcomes. While direct research on this compound for cryopreservation is emerging, this guide will draw upon findings from closely related amphiphilic trehalose derivatives, such as oleyl-trehalose, to provide a comprehensive overview of the current understanding, potential mechanisms, and practical considerations for its use.
Core Concepts and Mechanisms of Action
The cryoprotective effects of trehalose and its derivatives are multifactorial, involving both extracellular and intracellular mechanisms. The addition of a lipid chain, as in this compound, introduces a novel mode of action centered on its amphiphilic nature.
1. The Water Replacement Hypothesis: During dehydration, as water is removed from the cellular environment during freezing, trehalose can replace water molecules, forming hydrogen bonds with proteins and lipids. This helps to maintain their native conformation and prevent denaturation and fusion.
2. The Vitrification Hypothesis: Trehalose increases the glass transition temperature of the cryopreservation solution. This promotes the formation of a glassy, amorphous state at lower temperatures, which prevents the formation of damaging ice crystals.
3. Membrane Interaction and Stabilization: This is a key proposed mechanism for amphiphilic derivatives like this compound. The lipid tail can anchor the molecule to the cell membrane, localizing the protective trehalose moiety at the cell surface. This can stabilize the lipid bilayer, modulate membrane fluidity, and prevent phase transitions and fusion events that occur during freezing and thawing.[1]
4. Enhanced Cellular Uptake: The amphiphilic nature of this compound may facilitate its transport across the cell membrane, leading to higher intracellular concentrations. Intracellular trehalose is crucial for protecting internal organelles and macromolecules.[2]
Quantitative Data on the Efficacy of Amphiphilic Trehalose Derivatives
While specific data for this compound is limited in the current literature, a study on a similar derivative, oleyl-trehalose, provides valuable insights into the potential efficacy of such compounds. The following table summarizes the key quantitative findings from a study on the cryopreservation of hepatocytes using oleyl-trehalose in combination with DMSO.[1]
| Cell Type | Cryoprotectant Condition | Viable Cell Count (cells/well) | Albumin Secretion (µ g/day/10^6 cells) | EROD Activity (pmol/min/mg protein) | Ammonia Metabolism (µg/dL) |
| Hepatocytes | Fresh (Control) | 2.0 x 10^5 | 25.0 | 10.0 | 50.0 |
| Cryopreserved with 5% DMSO | 0.5 x 10^5 | 5.0 | 2.0 | 150.0 | |
| Cryopreserved with 5% DMSO + 16 µM Oleyl-Trehalose | 1.5 x 10^5 | 20.0 | 8.0 | 75.0 |
EROD: Ethoxyresorufin-O-deethylase, an indicator of cytochrome P450 activity.
These data indicate that the addition of an amphiphilic trehalose derivative significantly improves post-thaw viability and preserves critical cellular functions compared to using DMSO alone.
Experimental Protocols
The following protocols are based on methodologies reported for trehalose and its derivatives in cryopreservation. Researchers should optimize these protocols for their specific cell type and application.
Protocol 1: Synthesis of 6-O-lauroyl-α,α-trehalose (this compound)
This protocol is a general representation of the enzymatic synthesis of trehalose esters.
Materials:
-
Trehalose
-
Lauroyl chloride
-
Pyridine (as solvent and catalyst)
-
Appropriate buffer solutions
-
Lipase enzyme (e.g., from Candida antarctica)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Dissolve trehalose in pyridine at a controlled temperature (e.g., 0-5°C).
-
Slowly add lauroyl chloride to the solution while stirring. The molar ratio of trehalose to lauroyl chloride should be optimized to favor mono-acylation.
-
Allow the reaction to proceed for a specified time (e.g., several hours to days) at a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or methanol).
-
Remove the solvent under reduced pressure.
-
Purify the product using silica gel column chromatography with a suitable solvent gradient to separate the desired 6-O-lauroyl-α,α-trehalose from unreacted trehalose and di-acylated byproducts.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Cryopreservation of Adherent Cells Using this compound
This protocol is a generalized procedure and should be adapted for specific cell lines.
Materials:
-
Adherent cells cultured to 80-90% confluency
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Complete cell culture medium
-
Cryopreservation medium: Basal medium supplemented with a final concentration of this compound (concentration to be optimized, e.g., in the µM to mM range) and potentially a low concentration of DMSO (e.g., 2-5%).
-
Cryovials
-
Controlled-rate freezer or isopropanol freezing container (e.g., "Mr. Frosty")
-
Liquid nitrogen storage tank
-
Water bath at 37°C
Procedure:
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cell monolayer with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Cryopreservation:
-
Resuspend the cell pellet in the pre-chilled cryopreservation medium containing this compound at the desired concentration.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezer programmed for a cooling rate of -1°C/minute to -80°C, or in an isopropanol freezing container and place it in a -80°C freezer overnight.
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge the cells to remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh culture medium and plate in a new culture vessel.
-
Incubate the cells and monitor for attachment and proliferation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Mechanism of this compound Cryoprotection
Caption: Proposed cryoprotective mechanism of this compound.
Diagram 2: Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound cryoprotection.
Conclusion and Future Directions
Amphiphilic trehalose derivatives, such as the conceptual this compound, represent a promising new class of cryoprotectants. By combining the known protective effects of trehalose with enhanced membrane interaction, these molecules have the potential to significantly improve the outcomes of cell cryopreservation, particularly for sensitive cell types, and may allow for a reduction in the concentration of toxic cryoprotectants like DMSO.
The preliminary data from related compounds are encouraging, demonstrating improved cell viability and functional recovery post-thaw. However, further research is critically needed to:
-
Synthesize and characterize this compound specifically for cryopreservation applications.
-
Conduct comprehensive studies to determine its efficacy across a wide range of cell types.
-
Elucidate the precise mechanisms of its cryoprotective action, including its interaction with the cell membrane and its cellular uptake dynamics.
-
Investigate its impact on cellular signaling pathways that are activated during the stress of cryopreservation.
-
Develop and optimize detailed cryopreservation protocols for various cell types using this compound.
Addressing these research gaps will be crucial for the translation of this promising technology from the laboratory to clinical and industrial applications, ultimately advancing the fields of cell therapy, regenerative medicine, and drug discovery.
References
The Core Biological Activities of Trehalose C12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose, a naturally occurring non-reducing disaccharide composed of two glucose units, has garnered significant attention for its multifaceted biological activities, including the induction of autophagy, neuroprotection, and anti-inflammatory effects.[1][2][3][4][5] This technical guide focuses on Trehalose C12 (α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate), a lauroyl ester of trehalose. While research on this compound is not as extensive as that on its parent molecule, existing evidence suggests it retains and potentially modulates the core biological functions of trehalose, with the added characteristic of being a disaccharide-based surfactant. This document synthesizes the current understanding of the biological activities of trehalose and contextualizes them for this compound, providing a foundation for further research and development.
Core Biological Activities
The primary biological activities associated with trehalose, and by extension potentially with this compound, revolve around cellular homeostasis and stress response. These activities are often interconnected and include autophagy induction, anti-inflammatory effects, and neuroprotection.
Autophagy Induction
A substantial body of evidence supports trehalose as a potent inducer of autophagy, a cellular process for degrading and recycling damaged organelles and misfolded proteins. This process is crucial for maintaining cellular health and is implicated in a variety of diseases, including neurodegenerative disorders. Notably, trehalose is reported to induce autophagy through a mechanism that is independent of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism.
The primary mechanism of trehalose-induced autophagy involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Trehalose is thought to promote the translocation of TFEB from the cytoplasm to the nucleus, where it activates the expression of autophagy- and lysosome-related genes. One study suggests that trehalose esters, including this compound, can induce the expression of autophagy-related proteins in human cancer cell lines.
Caption: Proposed anti-inflammatory mechanism of this compound.
Neuroprotection
The neuroprotective effects of trehalose are well-documented, particularly in the context of neurodegenerative diseases characterized by protein aggregation, such as Parkinson's and Huntington's diseases. Trehalose is believed to exert its neuroprotective effects through multiple mechanisms:
-
Induction of Autophagy: By enhancing the clearance of misfolded protein aggregates.
-
Protein Stabilization: Acting as a chemical chaperone to prevent protein denaturation and aggregation.
-
Reduction of Oxidative Stress: Scavenging free radicals and protecting cellular components from oxidative damage.
Given that this compound is a derivative of trehalose, it is plausible that it shares these neuroprotective properties.
dot
Caption: Multifactorial neuroprotective mechanisms of this compound.
Quantitative Data
Specific quantitative data for the biological activities of this compound are scarce in the publicly available literature. The majority of studies provide qualitative descriptions or focus on the physicochemical properties of trehalose esters. However, data from studies on trehalose can provide a valuable reference point.
Table 1: Summary of Quantitative Data for Trehalose
| Biological Activity | Experimental Model | Key Findings | Reference |
| Anti-inflammatory | LPS-stimulated human peripheral blood mononuclear cells | Trehalose (1-50 mM) dose-dependently decreased the expression of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β. | |
| Anti-inflammatory | RAW 264.7 Macrophages | Trehalose significantly inhibited the production of IL-6 (14.74 ± 0.23 ng/mL) compared to sucrose (23.05 ± 2.77 ng/mL). | |
| Neuroprotection | In vitro retinal cell insults | 70mM trehalose was significantly neuroprotective in cobalt chloride (IC50: 520.9μM vs vehicle 390.24μM) and glutamate (IC50: 4.761mM vs vehicle 3.231mM) insults. | |
| Autophagy Induction | Human corneal epithelial cells | 1.0% trehalose showed the most suppression of proinflammatory mediators. |
Experimental Protocols
Detailed experimental protocols specifically utilizing this compound for assessing its biological activities are not widely published. The following are generalized protocols for key assays, which can be adapted for use with this compound.
Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of a compound or its ability to protect cells from a toxic insult.
Workflow:
dot
Caption: Workflow for assessing cell viability using the MTS assay.
Methodology:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, followed by dilution in culture medium).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include appropriate vehicle controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Autophagy Induction Assay (LC3B Immunofluorescence)
This method visualizes the formation of autophagosomes, a key step in autophagy, by detecting the localization of LC3B protein.
Workflow:
dot
Caption: Workflow for visualizing autophagy by LC3B immunofluorescence.
Methodology:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat the cells with this compound at various concentrations and for different time points. Include positive (e.g., rapamycin) and negative controls.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and quantify the number of LC3B puncta per cell.
Anti-inflammatory Assay (Cytokine Measurement by ELISA)
This assay quantifies the levels of pro-inflammatory cytokines released by cells in response to an inflammatory stimulus, and the modulatory effect of a test compound.
Workflow:
dot
Caption: Workflow for measuring cytokine levels using ELISA.
Methodology:
-
Seed immune cells (e.g., macrophages like RAW 264.7) in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Incubate for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Conclusion and Future Directions
This compound, a lauroyl ester of trehalose, is a promising molecule with potential biological activities that mirror and possibly expand upon its parent compound. While its primary characterization has been as a surfactant for biochemical applications, preliminary evidence and the well-established functions of trehalose suggest its involvement in autophagy induction, anti-inflammatory responses, and neuroprotection. The addition of the C12 fatty acid chain may influence its membrane permeability and interaction with cellular components, potentially altering its bioavailability and efficacy.
Further in-depth research is imperative to delineate the specific mechanisms of action of this compound. Future studies should focus on:
-
Directly assessing the biological activities of this compound in various cell and animal models.
-
Generating quantitative data to establish dose-response relationships and efficacy.
-
Developing and publishing detailed experimental protocols to ensure reproducibility.
-
Investigating the impact of the C12 acyl chain on the molecule's biological functions compared to unmodified trehalose.
A thorough understanding of the basic biological activities of this compound will be instrumental for its potential development as a therapeutic agent in a range of diseases.
References
- 1. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trehalose: Neuroprotective Effects and Mechanisms—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trehalose: Neuroprotective Effects and Mechanisms-An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate (Trehalose C12)
CAS Number: 64622-91-9
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate, commonly known as Trehalose C12 or Trehalose 6-dodecanoate. This document is intended for researchers, scientists, and drug development professionals interested in the utility of this unique amphiphilic disaccharide.
Core Properties
This compound is a non-ionic surfactant and a derivative of trehalose, a naturally occurring disaccharide composed of two α-glucose units linked by a 1,1-glycosidic bond.[1] The addition of a C12 alkyl chain (dodecanoate) to one of the 6-hydroxyl groups of trehalose imparts amphiphilic properties to the molecule, making it a valuable tool in various biochemical and pharmaceutical applications.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 64622-91-9 | [4] |
| Synonyms | Trehalose 6-dodecanoate, TreC12, α,α-Trehalose 6-laurate | |
| Molecular Formula | C₂₄H₄₄O₁₂ | |
| Molecular Weight | 524.6 g/mol | |
| Appearance | White to off-white solid | |
| Critical Micelle Concentration (CMC) | 0.15 mM | |
| Solubility | Soluble in DMSO (≥10 mg/ml) and PBS pH 7.2 (≥10 mg/ml); Sparingly soluble in Ethanol (1-10 mg/ml) |
Bioactivity
Recent studies have highlighted the bioactive potential of trehalose fatty acid esters, including antimicrobial and anti-inflammatory properties.
| Bioactivity | Measurement | Organism/Cell Line | Value | Reference |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | 0.45 mM (for Trehalose monolaurate) | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Escherichia coli | 16 mM (for Trehalose dicaprylate) | |
| Anti-biofilm | Inhibition of biofilm formation | Staphylococcus aureus | 86.25% at 99.2 mM (for Trehalose monocaprylate) |
Synthesis and Purification
The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred for its regioselectivity and milder reaction conditions.
Enzymatic Synthesis Workflow
A general workflow for the enzymatic synthesis of this compound is depicted below. This process typically involves the acylation of trehalose with a lauric acid derivative catalyzed by a lipase.
Caption: General workflow for the enzymatic synthesis and purification of this compound.
Experimental Protocol: Enzymatic Synthesis
The following is a representative protocol for the lipase-catalyzed synthesis of trehalose monolaurate, adapted from literature on trehalose fatty acid esters.
-
Reactant Preparation: Dissolve trehalose and lauric acid (or an activated form like vinyl laurate) in a suitable organic solvent (e.g., tert-butyl alcohol or acetone). A typical molar ratio of trehalose to lauric acid could be 1:5 to ensure mono-esterification is favored.
-
Enzymatic Reaction: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reactant solution. The reaction is typically carried out at a controlled temperature (e.g., 60°C) with constant stirring for a set duration (e.g., 4-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the product and the consumption of reactants.
-
Enzyme Removal: After the reaction is complete, the immobilized enzyme is removed by filtration.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the desired monoester from unreacted starting materials and any diester byproducts.
-
Characterization: The purified this compound can be characterized by techniques such as High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.
Applications in Research and Drug Development
Solubilization of Membrane Proteins
This compound's primary application is as a mild, non-ionic detergent for the solubilization and stabilization of membrane proteins. Its structure, with a hydrophilic trehalose headgroup and a hydrophobic C12 tail, allows it to form micelles that can extract membrane proteins from the lipid bilayer while preserving their native conformation and function.
Caption: Mechanism of membrane protein solubilization by this compound.
Experimental Protocol: Membrane Protein Solubilization
-
Membrane Preparation: Isolate cell membranes containing the target protein of interest using standard cell lysis and centrifugation techniques.
-
Solubilization Buffer Preparation: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing protease inhibitors and the desired concentration of this compound. The concentration of this compound should be above its CMC (0.15 mM). A common starting point is a concentration range of 1-2% (w/v).
-
Solubilization: Resuspend the isolated membranes in the solubilization buffer and incubate with gentle agitation (e.g., on a rocker or rotator) for a specific time (e.g., 1-2 hours) at a low temperature (e.g., 4°C) to allow for the extraction of the membrane protein.
-
Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the non-solubilized membrane fragments and cellular debris.
-
Purification: The supernatant, containing the solubilized membrane protein in this compound micelles, can then be subjected to standard protein purification techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is important to include a low concentration of this compound in all subsequent purification buffers to maintain the solubility and stability of the protein.
Potential Anti-Inflammatory Agent
Trehalose and its derivatives have been shown to possess anti-inflammatory properties. The proposed mechanism involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway. Trehalose has been observed to inhibit the degradation of IκBα, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Drug Development and Delivery
The amphiphilic nature of this compound also makes it a candidate for use in drug delivery systems, such as in the formation of nanoparticles or liposomes for the encapsulation and targeted delivery of therapeutic agents. Its biocompatibility and the protective properties of the trehalose moiety against cellular stress further enhance its potential in pharmaceutical formulations. For instance, trehalose has been investigated for its ability to protect proteins and cells from damage during desiccation and freezing.
References
Methodological & Application
Application Notes and Protocols for Trehalose C12 in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a critical step in determining the three-dimensional structure of proteins, which is essential for understanding their function and for structure-based drug design. For many proteins, particularly membrane proteins, achieving a crystalline state is challenging due to their inherent instability and hydrophobicity. Detergents are amphipathic molecules that are crucial for solubilizing, stabilizing, and ultimately crystallizing membrane proteins.[1][2][3][4] Trehalose, a naturally occurring disaccharide, is a well-known bioprotectant that stabilizes proteins against various stresses, including heat, desiccation, and freezing.[5] This has led to the development of trehalose-based detergents, such as dodecyl trehalosides (referred to here as Trehalose C12), which combine the detergent properties of a C12 alkyl chain with the protein-stabilizing effects of a trehalose headgroup.
These application notes provide a comprehensive overview and a general protocol for the use of this compound in protein crystallization, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
The Role of Detergents in Membrane Protein Crystallization
Membrane proteins are embedded within the lipid bilayer of cell membranes. To extract them from this native environment and purify them for crystallization, detergents are required. Detergents have a hydrophobic tail that interacts with the hydrophobic transmembrane regions of the protein and a hydrophilic headgroup that interacts with the aqueous solvent. This forms a protein-detergent complex (PDC), effectively replacing the lipid bilayer and keeping the protein soluble in an aqueous environment. The choice of detergent is critical, as harsh detergents can denature the protein, while detergents that form very large micelles may hinder crystallization. Non-ionic detergents are generally considered "mild" and are preferred for maintaining the native state of the protein.
Trehalose as a Protein Stabilizer
Trehalose is known to protect proteins from denaturation and aggregation under various stress conditions. Several mechanisms have been proposed for its stabilizing effect:
-
Water Replacement Hypothesis: During dehydration or freezing, trehalose is thought to replace the water molecules in the protein's hydration shell, forming hydrogen bonds with the protein surface and preserving its native conformation.
-
Vitrification Theory: Trehalose has a high glass transition temperature, allowing it to form a glassy matrix at low water content. This glassy state immobilizes the protein, preventing unfolding and aggregation.
-
Water Structuring: Trehalose is a kosmotrope, meaning it enhances the structure of water. This can lead to preferential hydration of the protein, effectively excluding the trehalose from the protein's immediate vicinity and favoring a more compact, stable protein conformation.
By incorporating a trehalose headgroup, this compound detergents aim to provide a localized high concentration of this stabilizing sugar around the protein, potentially enhancing its stability during purification and crystallization.
Data Presentation
Physicochemical Properties of Dodecyl Trehalosides vs. DDM
The selection of an appropriate detergent is critical for successful membrane protein crystallization. The table below summarizes key physicochemical properties of synthesized dodecyl trehalosides in comparison to the widely used detergent n-dodecyl-β-D-maltoside (DDM).
| Detergent | Chemical Structure | Solubility (mg/mL in H₂O) | Critical Micelle Concentration (CMC) (mM) | Micelle Size (Diameter, nm) |
| 2-dodecyl trehaloside (2-DDTre) | Dodecyl chain at 2-OH | > 20 | 0.13 | 5.4 |
| 3-dodecyl trehaloside (3-DDTre) | Dodecyl chain at 3-OH | > 20 | 0.12 | 5.2 |
| 4-dodecyl trehaloside (4-DDTre) | Dodecyl chain at 4-OH | > 20 | 0.14 | 5.8 |
| 6-dodecyl trehaloside (6-DDTre) | Dodecyl chain at 6-OH | > 20 | 0.11 | 5.6 |
| n-dodecyl-β-D-maltoside (DDM) | Dodecyl chain at anomeric carbon | > 20 | 0.17 | 6.4 |
Data synthesized from a study on dodecyl trehaloside detergents.
Experimental Protocols
General Workflow for Protein Crystallization Using this compound
The following diagram outlines a typical workflow for the solubilization, purification, and crystallization of a target membrane protein using this compound.
Caption: General workflow for membrane protein crystallization using this compound.
Detailed Protocol for Using this compound
This protocol provides a general guideline. Optimal conditions, including detergent concentration, buffer composition, and temperature, should be determined empirically for each specific protein.
1. Materials and Reagents:
-
Isolated cell membranes containing the target protein.
-
This compound (dodecyl trehaloside).
-
Buffer components (e.g., Tris-HCl, HEPES, NaCl, glycerol).
-
Affinity chromatography resin.
-
Size exclusion chromatography (SEC) column.
-
Crystallization screens.
-
Crystallization plates (e.g., sitting or hanging drop).
2. Protein Solubilization:
-
Resuspend the isolated membranes in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to a final protein concentration of 5-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10% w/v) in the same buffer.
-
Add the this compound stock solution to the membrane suspension to a final concentration of 1-2% (w/v). This concentration should be well above the CMC.
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.
-
Carefully collect the supernatant containing the solubilized protein-detergent complexes.
3. Protein Purification:
-
Affinity Chromatography:
-
Equilibrate the affinity column with a buffer containing this compound at a concentration just above its CMC (e.g., 0.05% w/v).
-
Load the solubilized protein onto the column.
-
Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.
-
Elute the target protein using a specific eluting agent (e.g., competitive ligand, high salt, or pH change) in the buffer containing this compound.
-
-
Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with a final buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl) containing this compound at a concentration slightly above its CMC.
-
Load the eluted protein from the affinity step onto the SEC column.
-
Collect fractions corresponding to the monodisperse peak of the target protein.
-
Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).
-
4. Protein Crystallization:
-
Vapor Diffusion Setup:
-
Use either the hanging drop or sitting drop vapor diffusion method.
-
Pipette 1 µL of the concentrated protein solution into the drop well.
-
Add 1 µL of the crystallization screen solution to the protein drop.
-
Seal the well over a reservoir containing the crystallization screen solution.
-
-
Incubation and Monitoring:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth regularly over several days to weeks.
-
5. Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and additives.
-
Consider micro-seeding if initial crystals are small or of poor quality.
Signaling Pathways and Logical Relationships
Protein Stabilization by this compound Micelle
The following diagram illustrates the proposed mechanism by which a this compound micelle stabilizes a membrane protein.
Caption: Proposed mechanism of protein stabilization by a this compound micelle.
Conclusion
This compound detergents represent a promising class of tools for the structural biology of challenging proteins, particularly membrane proteins. By combining the solubilizing properties of a dodecyl chain with the inherent stabilizing effects of trehalose, these detergents may offer a more favorable environment for maintaining protein integrity throughout the purification and crystallization process. The provided protocols offer a starting point for researchers to explore the utility of this compound in their specific protein crystallization projects. Empirical optimization will be key to achieving high-quality crystals suitable for X-ray diffraction and structure determination.
References
- 1. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trehalose Glycopolymers as Excipients for Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trehalose C12 in Stabilizing Membrane Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are critical targets for drug discovery and biomedical research, yet their inherent instability outside the native lipid bilayer poses significant challenges for structural and functional studies. Trehalose C12, a dodecyl trehaloside, is a non-ionic detergent that has emerged as a promising tool for the solubilization and stabilization of membrane proteins. Its unique structure, combining a hydrophilic trehalose headgroup with a C12 lipophilic tail, offers a gentle yet effective means of extracting proteins from the membrane while preserving their native conformation and activity.
The disaccharide trehalose is a well-known bioprotectant, utilized by various organisms to survive extreme environmental stress. It is thought to stabilize biological structures by mechanisms such as the water replacement hypothesis, vitrification, and preferential hydration.[1][2] When incorporated into a detergent molecule, the trehalose headgroup is hypothesized to provide a highly hydrated and stabilizing microenvironment around the solubilized membrane protein.[3]
These application notes provide detailed protocols and comparative data to guide researchers in utilizing this compound for the successful stabilization of membrane proteins, including G-protein coupled receptors (GPCRs) and transporter proteins.
Physicochemical Properties of this compound and Related Detergents
A clear understanding of the physicochemical properties of detergents is crucial for optimizing experimental conditions. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. Solubilization of membrane proteins typically requires detergent concentrations significantly above the CMC.
| Detergent | Chemical Name | Molecular Weight ( g/mol ) | CMC (mM) | Micelle Size (kDa) | Reference |
| This compound | α-D-Glucopyranosyl-α-D-glucopyranoside, 6-dodecanoate | 524.6 | 0.15 | Not explicitly found | [3] |
| DDM | n-Dodecyl-β-D-maltopyranoside | 510.6 | 0.17 | ~50 | [3] |
| LMNG | Lauryl Maltose Neopentyl Glycol | 1005.2 | ~0.01 | Not explicitly found |
Experimental Protocols
Membrane Protein Extraction and Solubilization
This protocol provides a general framework for the extraction and solubilization of membrane proteins from cellular membranes using this compound. Optimization of detergent concentration, temperature, and incubation time is recommended for each specific target protein.
Materials:
-
Cell paste or tissue expressing the target membrane protein
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer: Lysis Buffer containing this compound
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Protocol:
-
Membrane Preparation:
-
Resuspend cell paste in ice-cold Lysis Buffer.
-
Lyse cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer.
-
-
Solubilization:
-
Determine the total protein concentration of the membrane suspension.
-
Add a stock solution of this compound to the membrane suspension to a final concentration of 0.5% to 1.0% (w/v).
-
Incubate the mixture for 1-3 hours at 4°C with gentle agitation.
-
Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane protein-Trehalose C12 complexes.
-
Workflow for Membrane Protein Solubilization
Caption: Workflow for membrane protein extraction and solubilization using this compound.
Purification of Membrane Proteins in this compound
This protocol describes the purification of a His-tagged membrane protein using immobilized metal affinity chromatography (IMAC) in the presence of this compound.
Materials:
-
Solubilized membrane protein in this compound
-
IMAC resin (e.g., Ni-NTA)
-
Wash Buffer: Lysis Buffer containing 20 mM imidazole and this compound at 3-5 times its CMC (0.45-0.75 mM).
-
Elution Buffer: Lysis Buffer containing 250 mM imidazole and this compound at 3-5 times its CMC (0.45-0.75 mM).
Protocol:
-
Binding:
-
Equilibrate the IMAC resin with Lysis Buffer.
-
Incubate the solubilized membrane protein supernatant with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
-
Washing:
-
Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Workflow for IMAC Purification
Caption: Immobilized Metal Affinity Chromatography (IMAC) workflow for membrane proteins in this compound.
Thermostability Shift Assay
A thermostability shift assay is a common method to assess the stability of a membrane protein in different detergents or in the presence of ligands. This protocol is adapted from a general procedure and can be used to compare the stabilizing effect of this compound with other detergents.
Materials:
-
Purified membrane protein in various detergents (e.g., this compound, DDM, LMNG)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument
Protocol:
-
Sample Preparation:
-
Prepare a master mix containing the purified membrane protein (final concentration ~1-5 µM) and SYPRO Orange dye (final concentration 5x) in the corresponding detergent-containing buffer.
-
Aliquot the master mix into a 96-well PCR plate.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.
-
A higher Tm indicates greater protein stability.
-
Logical Flow of Thermostability Assay
Caption: Logical flow of a thermostability shift assay using SYPRO Orange dye.
Comparative Data
While extensive quantitative data for this compound across a wide range of membrane proteins is still emerging, preliminary studies have shown its potential. One study on the nociceptin/orphanin FQ peptide receptor (ORL1), a GPCR, and MsbA, an ATP-binding cassette (ABC) transporter, demonstrated the utility of dodecyl trehalosides as effective solubilizing agents. For ORL1, a dodecyl trehaloside isomer (2-DDTre) showed comparable solubilization efficiency to DDM. For MsbA, all tested dodecyl trehaloside isomers were able to solubilize the protein.
Further comparative studies are necessary to build a comprehensive dataset. Researchers are encouraged to perform side-by-side comparisons of this compound with established detergents like DDM and LMNG for their specific protein of interest.
Reconstitution into Nanodiscs
For many functional and structural studies, it is desirable to reconstitute the purified membrane protein into a more native-like lipid environment, such as a nanodisc.
Protocol for Reconstitution from this compound Micelles into Nanodiscs:
This protocol is a general guideline and requires optimization for each specific membrane protein.
Materials:
-
Purified membrane protein in this compound
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1
-
Phospholipids (e.g., DMPC, POPC)
-
Sodium cholate
-
Bio-Beads SM-2
-
Reconstitution Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl)
Protocol:
-
Lipid Preparation:
-
Prepare a stock solution of phospholipids solubilized in sodium cholate.
-
-
Assembly Mixture:
-
In a microcentrifuge tube, combine the purified membrane protein in this compound, the MSP, and the cholate-solubilized lipids at a specific molar ratio (e.g., 1:2:100 protein:MSP:lipid, optimization is crucial).
-
Incubate the mixture for 1 hour at 4°C.
-
-
Detergent Removal:
-
Add prepared Bio-Beads to the assembly mixture to remove the detergents (this compound and cholate).
-
Incubate overnight at 4°C with gentle rotation.
-
-
Purification of Nanodiscs:
-
Remove the Bio-Beads.
-
Purify the assembled nanodiscs from empty nanodiscs and aggregates using size-exclusion chromatography (SEC).
-
Workflow for Nanodisc Reconstitution
Caption: Workflow for reconstituting a membrane protein from this compound micelles into nanodiscs.
Cryo-EM Sample Preparation
This compound's stabilizing properties make it a candidate for use in cryo-electron microscopy (cryo-EM) sample preparation. The goal is to obtain a thin, even layer of vitrified ice containing well-dispersed, stable protein particles.
General Considerations for Cryo-EM with this compound:
-
Detergent Concentration: The concentration of this compound should be kept as low as possible while maintaining protein stability to minimize the background signal from detergent micelles in the cryo-EM images. A concentration just above the CMC is often a good starting point.
-
Sample Purity: High sample purity is critical for successful cryo-EM. The purification protocol should be optimized to remove aggregates and contaminants.
-
Grid Preparation: Standard plunge-freezing protocols are applicable. Optimization of blotting time and force is necessary to achieve optimal ice thickness.
Workflow for Cryo-EM Grid Preparation
Caption: A simplified workflow for preparing cryo-EM grids of membrane proteins solubilized in this compound.
Conclusion
This compound presents a valuable addition to the toolkit for membrane protein research. Its trehalose headgroup offers a potentially superior stabilizing environment compared to traditional detergents. The provided protocols offer a starting point for researchers to explore the application of this compound for their specific membrane protein targets. As with any detergent, empirical optimization is key to achieving the best results for protein stability and function. Further research and publication of comparative data will continue to elucidate the full potential of this promising class of detergents.
References
- 1. Stabilization of Proteins by Freeze-Drying in the Presence of Trehalose: A Case Study of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Dodecyl Trehaloside Detergents for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trehalose C12 as a Surfactant in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose C12, also known as α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate, is a non-ionic surfactant belonging to the class of sugar-based detergents.[1][2] It possesses an amphiphilic structure, with a hydrophilic trehalose headgroup and a hydrophobic 12-carbon alkyl chain.[1] The trehalose headgroup imparts unique properties, including high chemical stability and resistance to hydrolysis.[3] Trehalose is well-documented for its ability to protect and stabilize proteins and lipid membranes, which is a key reason for its investigation in various biological applications.[3] While extensively used for solubilizing and stabilizing membrane proteins for structural studies, its application as a surfactant in cell culture media is an emerging area of interest.
The non-reducing nature of the trehalose disaccharide prevents the Maillard reaction, a chemical reaction between amino acids and reducing sugars that can be detrimental to protein integrity. This, combined with the general biocompatibility of sugar-based surfactants, makes this compound a promising candidate for use in sensitive cell culture systems, potentially offering a milder alternative to conventional surfactants like Pluronic F-68.
Potential Applications in Cell Culture
Based on the known properties of this compound and other non-ionic surfactants used in cell culture, several key applications can be proposed:
-
Reduction of Shear Stress in Bioreactors: In suspension cultures, particularly in stirred-tank bioreactors, mechanical agitation can cause shear stress, leading to cell damage and reduced viability. Non-ionic surfactants like Pluronic F-68 are commonly used to mitigate these effects. This compound, with its surfactant properties, could serve a similar protective role.
-
Enhancement of Cell Growth and Viability: By potentially improving nutrient uptake and reducing cell lysis, this compound may lead to higher cell densities and overall culture viability.
-
Prevention of Protein Aggregation: The trehalose moiety is known to act as a chemical chaperone, preventing protein denaturation and aggregation. This could be particularly beneficial in high-density cultures producing recombinant proteins, where product aggregation can be a significant issue.
-
Stabilization of Secreted Proteins: The presence of a stabilizing surfactant in the culture medium could help maintain the conformational integrity and activity of secreted therapeutic proteins.
-
Improving Glycosylation: Some surfactants have been shown to influence the glycosylation patterns of recombinant proteins. The effect of this compound on this critical quality attribute warrants investigation.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Chemical Name | α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate | |
| Synonyms | Trehalose 6-dodecanoate, TreC12 | |
| CAS Number | 64622-91-9 | |
| Molecular Formula | C24H44O12 | |
| Molecular Weight | 524.6 g/mol | |
| Critical Micelle Concentration (CMC) | 0.15 mM | |
| Solubility | Soluble in DMSO (≥10 mg/ml) and PBS pH 7.2 (≥10 mg/ml); Sparingly soluble in Ethanol (1-10 mg/ml) |
Experimental Protocols
The following protocols provide a framework for researchers to evaluate the efficacy and optimal working concentration of this compound in their specific cell culture systems.
Protocol 1: Determination of Optimal, Non-Toxic Working Concentration of this compound
This protocol uses a standard MTT assay to assess cytotoxicity and determine a concentration range for further experiments.
Materials:
-
Target cell line (e.g., CHO, HEK293, Hybridoma)
-
Complete cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., PBS). From this stock, prepare a series of dilutions in complete cell culture medium. A suggested starting range could be from 0.01 mM to 1.0 mM, ensuring to bracket the known CMC of 0.15 mM.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (no cells) as a blank and cells in medium without this compound as a negative control.
-
Incubation: Incubate the plate for a period that is relevant to your typical culture duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against this compound concentration to determine the concentration at which viability is not significantly affected.
Protocol 2: Evaluation of this compound on Cell Growth and Viability
This protocol assesses the effect of non-toxic concentrations of this compound on cell proliferation and viability over time.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound at pre-determined non-toxic concentrations
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
24-well cell culture plates or T-25 flasks
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 2 x 10^4 cells/mL) in your chosen culture vessel in triplicate for each condition.
-
Treatment: Add this compound to the appropriate vessels at the desired final concentrations. Include an untreated control.
-
Incubation: Incubate the cells under standard conditions.
-
Cell Counting: At regular intervals (e.g., every 24 hours for 5-7 days), collect a representative sample from each culture.
-
Mix the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
-
-
Analysis:
-
Plot the viable cell density versus time to generate growth curves for each condition.
-
Calculate the percentage of viable cells at each time point.
-
Determine the doubling time for each culture condition.
-
Protocol 3: Assessment of Protein Aggregation
This protocol provides a general method to evaluate the effect of this compound on the aggregation of a secreted recombinant protein.
Materials:
-
Recombinant protein-producing cell line
-
Complete cell culture medium
-
This compound at a pre-determined non-toxic concentration
-
Culture vessels (e.g., shake flasks)
-
Centrifuge
-
Size Exclusion Chromatography (SEC-HPLC) system
Procedure:
-
Cell Culture: Set up parallel cultures of the protein-producing cell line, one with the optimal concentration of this compound and one without (control).
-
Sample Collection: At various time points during the production phase, collect samples of the cell culture supernatant.
-
Sample Preparation: Centrifuge the samples to remove cells and debris. Filter the supernatant through a 0.22 µm filter.
-
SEC-HPLC Analysis:
-
Inject the clarified supernatant onto an appropriate SEC-HPLC column.
-
Elute with a suitable mobile phase.
-
Monitor the eluate at 280 nm (or another appropriate wavelength for the protein of interest).
-
-
Analysis:
-
Integrate the peak areas corresponding to the monomeric protein and any high molecular weight aggregates.
-
Calculate the percentage of aggregates in the samples from the this compound-treated and control cultures.
-
Compare the levels of aggregation between the two conditions over time.
-
Visualizations
Caption: Workflow for evaluating this compound in cell culture.
Caption: Postulated dual mechanism of action for this compound.
Caption: Decision tree for using this compound in cell culture.
References
Application Note: Investigating Cellular Membrane Interactions with Trehalose Dodecanoate (Trehalose C12)
Audience: Researchers, scientists, and drug development professionals.
Introduction Trehalose, a naturally occurring disaccharide, is renowned for its bioprotective properties, enabling organisms to withstand extreme environmental stress such as desiccation and freezing.[1] When chemically modified with lipid moieties, such as a 12-carbon dodecanoyl chain to form Trehalose Dodecanoate (Trehalose C12), it becomes an amphiphilic glycolipid with unique interfacial properties. These trehalose lipids have garnered significant interest for their potential in drug delivery, cryopreservation, and as selective anticancer agents.[2][3] Understanding the interaction of this compound with cellular membranes is crucial for harnessing its full potential.
The primary mechanism of action involves its direct interaction with the lipid bilayer. Hypotheses include the replacement of water molecules at the membrane surface, modulation of membrane fluidity, alteration of lipid packing and phase transition, and specific interactions with membrane components that can trigger downstream cellular signaling.[1][4] This document provides detailed protocols for key experiments to elucidate these interactions and summarizes quantitative data from studies on analogous trehalose lipids.
Experimental Workflows and Protocols
A multi-faceted approach is required to fully characterize the interaction between this compound and cellular membranes, from biophysical studies on model lipid bilayers to cell-based functional assays.
Caption: General experimental workflow for investigating this compound-membrane interactions.
Protocol 1: Liposome Preparation and Characterization
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) as a model membrane system.
Materials:
-
Phospholipids (e.g., DOPC, DPPC, POPC) and cholesterol in chloroform.
-
This compound.
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Mini-extruder and polycarbonate membranes (100 nm pore size).
-
Rotary evaporator.
-
Dynamic Light Scattering (DLS) instrument.
Methodology:
-
Lipid Film Hydration:
-
In a round-bottom flask, mix the desired lipids (e.g., DOPC:Cholesterol 4:1 molar ratio) in chloroform.
-
For test samples, add this compound at various molar percentages.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
-
Vesicle Formation:
-
Hydrate the lipid film with the hydration buffer (pre-warmed above the lipid phase transition temperature if using high-Tm lipids like DPPC). The final lipid concentration should be around 5-10 mg/mL.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder to the desired temperature.
-
Pass the MLV suspension through the extruder 11-21 times to form LUVs.
-
-
Characterization:
-
Determine the size distribution and polydispersity index (PDI) of the LUVs using DLS. A PDI < 0.2 is desirable.
-
Quantify the phospholipid concentration using a phosphate assay like the Stewart assay.
-
Protocol 2: Localized Surface Plasmon Resonance (LSPR) Spectroscopy
LSPR is used to quantitatively measure the binding of this compound to a supported lipid bilayer (SLB) and its effect on membrane thickness.
Materials:
-
LSPR instrument and sensor chips.
-
LUVs (prepared as in Protocol 1).
-
Running buffer (same as hydration buffer).
-
Vesicle fusion buffer (Running buffer with 2-5 mM CaCl2).
Methodology:
-
Baseline Establishment: Flow running buffer over the LSPR sensor surface to establish a stable baseline.
-
SLB Formation:
-
Inject the prepared LUVs (0.5 mg/mL in running buffer) over the sensor surface. The vesicles will rupture and form a supported lipid bilayer, causing a significant shift in the LSPR peak.
-
Rinse with running buffer until the signal stabilizes. This shift (Δλ₁) corresponds to the membrane formation.
-
-
This compound Interaction:
-
Inject solutions of this compound at various concentrations over the SLB.
-
Monitor the LSPR peak shift (Δλ₂) in real-time to study binding kinetics (association and dissociation).
-
-
Data Analysis:
-
The magnitude of the peak shift upon binding relates to the amount of bound material.
-
Changes in membrane thickness can be calculated from the LSPR response, as trehalose interaction can alter the bilayer structure.
-
Protocol 3: Cellular Uptake and Lysosomal Stress Analysis
This protocol investigates if this compound is internalized by cells and its effect on lysosomes, a known target for unmodified trehalose.
Materials:
-
Mammalian cells (e.g., HEK293T or primary macrophages).
-
Fluorescently-labeled this compound or LysoTracker dye.
-
Cell culture medium and reagents.
-
Confocal microscope.
-
Lysosome isolation kit.
-
Western blot reagents and antibodies (for TFEB, LC3, p62).
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for different time points (e.g., 1, 6, 24 hours).
-
-
Uptake Visualization (Confocal Microscopy):
-
If using fluorescent this compound, treat cells, then wash, fix, and image to observe localization.
-
To assess lysosomal health, co-stain with LysoTracker Red. A change in LysoTracker accumulation can indicate altered lysosomal pH.
-
-
Lysosomal Accumulation:
-
Treat cells with unlabeled this compound.
-
Isolate crude lysosomal fractions from cell lysates using a commercial kit.
-
Quantify the amount of this compound in the lysosomal fraction using an appropriate method (e.g., HPLC-MS).
-
-
Signaling Pathway Activation (Western Blot):
-
Lyse the treated cells and perform Western blotting to analyze the activation of TFEB (nuclear translocation), a key regulator of lysosomal biogenesis, and other autophagy markers like LC3-II and SQSTM1/p62.
-
Quantitative Data Summary
The following tables summarize quantitative findings from studies on trehalose and its lipid derivatives interacting with model membranes. This data provides a benchmark for expected results when studying this compound.
Table 1: Effect of Trehalose on Physical Properties of Lipid Bilayers
| Parameter | Lipid System | Trehalose Concentration | Observed Effect | Reference |
| Membrane Thickness | DPPC-POPC-Cholesterol | 50 - 100 mM | Decrease of up to 1.5 nm | |
| Dipole Potential | DMPC Monolayer | 0.1 M | Decrease from 480 mV to 425 mV | |
| Water Activity | DMPC | >0.02 M | 60% decrease in water activity near lipid | |
| Water Replacement | DMPC | 0.025 M | 3 trehalose molecules replace 11 water molecules per lipid | |
| Membrane Fluidity | DMPG | Not specified | Increased acyl chain fluidity | |
| Phase Transition (Tm) | Dry POPC | 20% (w/w) | Tm decreased by ~15 K |
Table 2: Hydrogen Bonding Interactions from Molecular Dynamics Simulations
| System | Condition | Interaction Measured | Finding | Reference |
| DPPC Bilayer | High Temperature (475 K) | Trehalose-DPPC H-bonds | Significant increase in H-bonds, stabilizing the membrane | |
| DPPC Bilayer | Mechanical Stress | Trehalose-DPPC H-bonds | Number of H-bonds increases with stress, replacing water | |
| DMPC Monolayer | Dehydration Simulation | Trehalose-Phosphate H-bonds | Five H-bonds formed between one trehalose and three lipid phosphate groups |
Signaling Pathways Modulated by Trehalose
Beyond direct biophysical effects, trehalose and its derivatives can modulate key intracellular signaling pathways upon cellular entry.
Trehalose-Induced TFEB Activation Pathway
Cellular uptake of trehalose, primarily through endocytic pathways, leads to its accumulation in lysosomes. This disrupts the lysosomal environment, causing a mild increase in pH. This low-grade lysosomal stress is sufficient to inhibit the mTORC1 complex, which normally resides on the lysosomal surface and phosphorylates (inactivates) TFEB. With mTORC1 inhibited, TFEB is dephosphorylated and translocates to the nucleus, where it activates the transcription of genes involved in autophagy and lysosome biogenesis.
Caption: Trehalose induces TFEB activation via mild lysosomal stress and mTORC1 inhibition.
Other Relevant Pathways
-
Antioxidant Response: Trehalose can increase the expression of SQSTM1/p62, which promotes the nuclear translocation of NRF2, a master regulator of the antioxidant response. This leads to the upregulation of genes like HMOX1 and SOD1.
-
MAPK/AMPK Signaling: In models of neurotoxicity, trehalose has been shown to reduce the stress-induced activation of JNK, p38 MAPK, and AMPK signaling pathways.
-
Selective Cancer Cell Interaction: Trehalose monomyristate (TreC14) has been shown in simulations to interact preferentially with cancer cell membranes due to the presence of phosphatidylinositol (PI) and phosphatidylserine (PS) in the outer leaflet, leading to membrane curvature and tight contact. This suggests that this compound could also exhibit selective cytotoxicity, a crucial aspect for drug development.
References
- 1. Intracellular Protective Functions and Therapeutical Potential of Trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creation of a novel lipid-trehalose derivative showing positive interaction with the cell membrane and verification of its cytoprotective effect during cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism underlying the selective attack of trehalose lipids on cancer cells as revealed by coarse-grained molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Trehalose on a Phospholipid Membrane under Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Trehalose C12 into Vesicular Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the incorporation of Trehalose C12 (lauroyl trehalose) and its derivatives into various vesicular systems, including liposomes and niosomes. This document outlines methods for the synthesis of trehalose fatty acid esters, their formulation into vesicles, and characterization of the resulting nanocarriers.
Introduction to this compound in Vesicular Systems
Trehalose, a naturally occurring disaccharide, is known for its exceptional bioprotective properties, particularly in stabilizing biological structures like membranes and proteins during environmental stress such as dehydration and freezing.[1] When chemically modified to include a C12 lauroyl fatty acid chain, the resulting amphiphilic molecule, this compound, can be directly incorporated into the lipid or surfactant bilayers of vesicular systems. This imparts unique characteristics to the vesicles, influencing their stability, drug encapsulation capabilities, and cellular interactions. Trehalose-based lipids have been explored for their potential in drug delivery, including inducing apoptosis in cancer cells and modulating autophagy.[2][3]
Synthesis of this compound Derivatives
The following protocol is a general guideline for the synthesis of 6,6′-Bis-O-dodecanoyl-α,α'-D-trehalose, a this compound derivative, based on established chemical synthesis methods.[2]
Experimental Protocol: Synthesis of 6,6′-Bis-O-dodecanoyl-α,α'-D-trehalose
Materials:
-
D-(+)-trehalose dihydrate
-
Anhydrous Dimethylformamide (DMF)
-
N,O-bistrimethylsilylacetamide (BSA)
-
Tetra-n-butylammonium fluoride (TBAF)
-
Lauric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon gas
-
Silica gel for flash chromatography
Procedure:
-
Protection of Trehalose:
-
Co-evaporate D-(+)-trehalose dihydrate with anhydrous DMF under vacuum to remove water.
-
Dissolve the dried trehalose in anhydrous DMF.
-
Sequentially add N,O-bistrimethylsilylacetamide (BSA) and Tetra-n-butylammonium fluoride (TBAF).
-
Stir the mixture overnight at room temperature under an argon atmosphere.
-
Purify the resulting 2, 2′, 3, 3′, 4, 4′, 6′-Hepta-O-(trimethylsilyl)-α,α'-D-trehalose by flash chromatography.
-
-
Esterification with Lauric Acid:
-
Dissolve lauric acid in anhydrous DCM under argon.
-
Sequentially add the protected trehalose from the previous step, N,N'-Dicyclohexylcarbodiimide (DCC), and 4-Dimethylaminopyridine (DMAP).
-
Stir the mixture overnight at room temperature.
-
Filter the precipitate and wash with DCM.
-
Concentrate the filtrate under vacuum to obtain the crude product.
-
The final product, 6,6′-Bis-O-dodecanoyl-α,α'-D-trehalose, can be further purified if necessary.
-
Formulation of this compound Vesicular Systems
This compound and its derivatives can be incorporated into both liposomes and niosomes using standard vesicle preparation techniques. The amphiphilic nature of this compound allows it to be integrated into the bilayer alongside phospholipids or non-ionic surfactants.
Incorporation into Liposomes
Method: Thin-Film Hydration
This is a widely used method for preparing liposomes.[4]
Experimental Protocol:
-
Lipid Film Formation:
-
Dissolve the desired phospholipid (e.g., DMPC, DPPC), cholesterol (optional, for membrane stabilization), and the synthesized this compound derivative in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids used.
-
For encapsulation of hydrophilic drugs, the drug should be dissolved in the hydration buffer.
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform vesicles (unilamellar vesicles), the resulting multilamellar vesicle suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.
-
Incorporation into Niosomes
Method: Ether Injection
This method is suitable for preparing niosomes and involves the slow injection of a surfactant-containing organic phase into an aqueous phase.
Experimental Protocol:
-
Preparation of Solutions:
-
Dissolve the non-ionic surfactant (e.g., Span 60, Tween 60), cholesterol, and the synthesized this compound derivative in a volatile organic solvent such as diethyl ether or a mixture of ether and chloroform.
-
Prepare the aqueous phase, which may contain a hydrophilic drug, and heat it to a temperature above the boiling point of the organic solvent (typically 60-70 °C).
-
-
Injection and Vesicle Formation:
-
Slowly inject the organic solution through a fine gauge needle into the heated aqueous phase with constant stirring.
-
The organic solvent evaporates upon contact with the hot aqueous phase, leading to the self-assembly of the surfactants and this compound into niosomes.
-
-
Purification:
-
Remove any unencapsulated drug and residual solvent by dialysis or gel filtration.
-
Characterization of this compound Vesicular Systems
Proper characterization is crucial to ensure the quality and performance of the formulated vesicles.
| Parameter | Method | Typical Expected Outcome with this compound |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Vesicles in the nanometer range (e.g., 100-200 nm) with a low PDI, indicating a homogenous population. |
| Zeta Potential | Electrophoretic Light Scattering | The surface charge will depend on the other components of the formulation. This compound itself is neutral. |
| Encapsulation Efficiency (%EE) | Spectrophotometry, HPLC | %EE = [(Total Drug - Free Drug) / Total Drug] x 100. The effect of this compound on %EE will depend on the drug and other formulation components. |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Spherical, unilamellar, or multilamellar vesicles. |
| Stability | Monitor changes in particle size, PDI, and drug leakage over time at different storage conditions (e.g., 4°C, 25°C). | The incorporation of trehalose derivatives may enhance the stability of the vesicles. |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams
Application: Autophagy Modulation for Neurodegenerative Diseases
Recent studies have shown that trehalose can induce autophagy, a cellular process responsible for clearing dysfunctional components, which is often impaired in neurodegenerative diseases like Parkinson's disease. Trehalose-based nanosystems, such as those incorporating this compound derivatives, have been designed to enhance the delivery of trehalose to neuronal cells.
Mechanism of Action
Vesicular systems containing this compound can facilitate the cellular uptake and internalization of trehalose. Once inside the cell, trehalose can act as a protein stabilizer and induce autophagy, aiding in the removal of toxic protein aggregates. This presents a promising therapeutic strategy for neurodegenerative disorders. The amphiphilic nature of this compound may also allow for interaction with cellular membranes, potentially influencing signaling pathways related to autophagy.
Summary and Future Perspectives
The incorporation of this compound into vesicular systems offers a versatile platform for drug delivery. The synthesis of various trehalose fatty acid esters allows for the fine-tuning of the physicochemical properties of liposomes and niosomes. These novel nanocarriers have the potential to enhance drug stability, improve cellular uptake, and provide targeted therapeutic effects, particularly in the context of diseases where autophagy modulation is beneficial. Further research is warranted to fully elucidate the structure-activity relationships of different this compound derivatives in vesicular formulations and to explore their full therapeutic potential in various disease models.
References
- 1. Preservation of freeze-dried liposomes by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trehalose-Based Nucleolipids as Nanocarriers for Autophagy Modulation: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of trehalose liposomes against lymphoblastic leukemia leading to apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Trehalose Concentration for Protein Stability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing trehalose for enhanced protein stability. Leveraging a detailed question-and-answer format, this resource addresses common challenges and frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which trehalose stabilizes proteins?
A1: Trehalose, a naturally occurring disaccharide, is an exceptional protein stabilizer that functions through several key mechanisms.[1][2][3] The most prominent theories include:
-
Preferential Exclusion (Water Entrapment): Trehalose is preferentially excluded from the protein's surface. This leads to an increase in the local water tension around the protein, making it thermodynamically unfavorable for the protein to unfold and expose more of its surface area. This ultimately favors a more compact, native protein conformation.
-
Water Replacement Hypothesis: During drying or freezing processes, trehalose can form hydrogen bonds with the protein, effectively acting as a substitute for the water molecules that are removed.[3] This helps to maintain the protein's native structure in the absence of sufficient hydration.
-
Vitrification: Trehalose has a high glass transition temperature.[2] This allows it to form a glassy, amorphous matrix during freeze-drying, which physically entraps the protein and restricts its mobility, thereby preventing unfolding and aggregation.
Q2: What is a typical starting concentration for trehalose in a protein formulation?
A2: The optimal concentration of trehalose is highly dependent on the specific protein and the intended application (e.g., cryopreservation, lyophilization, or thermal stabilization). However, a common starting point for optimization studies is a concentration range of 0.1 M to 1.0 M. For monoclonal antibodies, a concentration of 0.25 M has been found to be optimal for preserving binding activities during freeze-drying. Studies have shown effective stabilization at concentrations up to 2.0 M for certain proteins like RNase A.
Q3: How does the molar ratio of trehalose to protein affect stability?
A3: The molar ratio of trehalose to protein is a critical factor for achieving long-term stability, particularly in lyophilized formulations. A study on a humanized monoclonal antibody found that a specific molar ratio of 360:1 (trehalose:protein) was required for storage stability. It is recommended to determine the optimal molar ratio for each specific protein empirically.
Q4: Can trehalose be used in combination with other excipients?
A4: Yes, trehalose is often used in combination with other excipients to enhance protein stability. For instance, combining trehalose with amino acids like arginine or lysine has been shown to improve stability and reduce reconstitution time for spray-dried monoclonal antibodies. Formulations with combinations of sucrose or trehalose with mannitol have also demonstrated comparable stability to those with sucrose or trehalose alone.
Troubleshooting Guide
Issue 1: My protein is still aggregating after adding trehalose.
-
Possible Cause 1: Suboptimal Trehalose Concentration.
-
Solution: The stabilizing effect of trehalose is concentration-dependent. It is crucial to perform a concentration optimization study. Create a matrix of trehalose concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 1.0 M, 1.5 M) and assess protein aggregation using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
-
Possible Cause 2: Inappropriate pH or Buffer Conditions.
-
Solution: The charge status of a protein can influence its stability. Ensure your buffer pH is optimal for your protein of interest. The stabilizing effect of trehalose can be pH-dependent.
-
-
Possible Cause 3: Presence of Salts.
-
Solution: The presence of salts like NaCl can sometimes counteract the stabilizing effects of trehalose on protein aggregation. If possible, consider reducing the salt concentration in your formulation or dialyzing the protein into a low-salt buffer containing trehalose.
-
Issue 2: My lyophilized protein powder is difficult to reconstitute.
-
Possible Cause: Formulation Composition.
-
Solution: The composition of your formulation can significantly impact reconstitution time. Consider adding amino acids, such as arginine or glycine, to your trehalose-based formulation. These have been shown to reduce reconstitution times for spray-dried antibody powders.
-
Issue 3: I am observing protein denaturation during freeze-thaw cycles.
-
Possible Cause: Insufficient Cryoprotection.
-
Solution: Trehalose is an effective cryoprotectant. If you are still observing denaturation, you may need to increase the trehalose concentration. A study on RNase A showed significant thermal stabilization with 2 M trehalose. Ensure the cooling and thawing rates are controlled, as very fast cooling rates can sometimes lead to trehalose crystallization and protein aggregation.
-
Data Summary
Table 1: Reported Effective Concentrations of Trehalose for Protein Stability
| Protein/Application | Effective Trehalose Concentration | Key Finding | Reference |
| RNase A | 2 M | Raised the transition temperature by as much as 18°C. | |
| IgM Monoclonal Antibodies | 0.25 M | Optimal for preserving binding activities during freeze-drying. | |
| General Protein Studies | 0.6 M, 1.0 M, 1.6 M | Commonly used concentrations that show positive stability effects. | |
| Humanized Monoclonal Antibody | 360:1 (molar ratio) | Specific molar ratio required for storage stability. | |
| Fragment Antibody (Fab2) | ~1:1 (mass ratio) | Saturation of stabilizing effect observed around this ratio. |
Experimental Protocols
Protocol 1: Determining Optimal Trehalose Concentration for Thermal Stability
This protocol uses Differential Scanning Calorimetry (DSC) to measure the melting temperature (Tm) of a protein in the presence of varying trehalose concentrations. A higher Tm indicates increased thermal stability.
-
Protein Preparation: Prepare a stock solution of your purified protein in a suitable buffer (e.g., 20 mM HEPES, pH 7.4). Determine the protein concentration accurately.
-
Trehalose Stock Solution: Prepare a high-concentration stock solution of trehalose (e.g., 2 M) in the same buffer.
-
Sample Preparation:
-
Prepare a series of protein samples with final trehalose concentrations ranging from 0 M to 1.5 M.
-
For each sample, mix the appropriate volumes of the protein stock, trehalose stock, and buffer to achieve the desired final concentrations. Keep the final protein concentration constant across all samples.
-
Prepare a corresponding series of buffer blanks containing the same trehalose concentrations without the protein.
-
-
DSC Analysis:
-
Load the protein samples and their corresponding buffer blanks into the DSC sample and reference cells, respectively.
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25°C).
-
Scan from the starting temperature to a temperature well above the expected Tm (e.g., 95°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Subtract the buffer blank thermogram from the corresponding protein sample thermogram.
-
The peak of the resulting endotherm represents the melting temperature (Tm).
-
Plot the Tm as a function of trehalose concentration to identify the optimal concentration for thermal stabilization.
-
Protocol 2: Assessing Protein Stability during Lyophilization and Storage
This protocol evaluates the effectiveness of trehalose in preventing aggregation of a lyophilized protein during storage.
-
Formulation Preparation:
-
Prepare your protein in a suitable lyophilization buffer (e.g., 10 mM Histidine, pH 6.0).
-
Create several formulation batches with varying trehalose concentrations (e.g., 0 mM, 50 mM, 100 mM, 250 mM).
-
-
Lyophilization:
-
Aliquot the formulations into lyophilization vials.
-
Freeze the samples according to a controlled freezing protocol.
-
Perform primary and secondary drying under optimized conditions for your protein.
-
-
Initial Analysis (T=0):
-
Reconstitute a subset of vials from each formulation batch with water or an appropriate buffer.
-
Analyze the reconstituted samples for aggregation using Size-Exclusion Chromatography (SEC-HPLC). Quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Visually inspect the reconstituted solution for turbidity or particulates.
-
-
Accelerated Stability Study:
-
Store the remaining lyophilized vials at an elevated temperature (e.g., 40°C).
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a subset of vials from each formulation.
-
-
Time-Point Analysis:
-
Reconstitute the samples and perform SEC-HPLC analysis as described in step 3.
-
Plot the percentage of monomer over time for each trehalose concentration to determine the most effective stabilizing concentration.
-
Visualizations
Caption: Workflow for determining the optimal trehalose concentration for protein stability.
Caption: Mechanisms of trehalose-mediated protein stabilization.
References
- 1. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting aggregation issues with Trehalose C12 micelles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trehalose C12 micelles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My this compound micelle solution appears cloudy or has visible precipitates immediately after preparation. What is the likely cause and how can I fix it?
This is a common sign of aggregation, which can occur if the concentration of the this compound surfactant is significantly above its critical micelle concentration (CMC) or if the solvent conditions are not optimal.
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Possible Cause 1: Concentration is too high.
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Solution: Prepare the micelle solution at a concentration closer to the expected CMC. You can then increase the concentration gradually. It is crucial to ensure the surfactant is fully dissolved before assessing aggregation. Gentle heating and stirring can aid dissolution, but be mindful of the temperature sensitivity of your formulation.
-
-
Possible Cause 2: Poor dissolution.
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Solution: Ensure the this compound is completely dissolved in the aqueous buffer. Sonication or vortexing can help break up any initial surfactant aggregates.
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-
Possible Cause 3: Incorrect buffer conditions (pH, ionic strength).
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Solution: The stability of micelles can be highly dependent on the pH and salt concentration of the buffer.[1] Experiment with different buffer compositions to find the optimal conditions for your specific application. For trehalose lipids, pH can influence the headgroup interactions and thus the aggregation properties.[2]
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2. My this compound micelle solution is clear initially but becomes cloudy over time. What could be causing this delayed aggregation?
Delayed aggregation suggests a change in the stability of the micelles over time. Several factors could be at play:
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Possible Cause 1: Temperature fluctuations.
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Solution: Store your micelle solution at a constant and optimal temperature. Micelle formation and stability are temperature-dependent processes.[3] Both high and low temperatures can disrupt the hydrophobic interactions that hold the micelles together, potentially leading to aggregation or disassembly.
-
-
Possible Cause 2: Changes in pH.
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Solution: If your buffer system is not robust, absorption of atmospheric CO2 can lower the pH over time, especially in unsealed containers. This change in pH can alter the charge of the trehalose headgroups, leading to instability. Ensure your container is well-sealed and consider using a buffer with a stronger buffering capacity in the desired pH range.
-
-
Possible Cause 3: Interaction with container surfaces.
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Solution: Some surfactants can adsorb to the surfaces of certain types of containers (e.g., some plastics), which can alter the concentration of the surfactant in solution and potentially lead to aggregation. Consider using low-adhesion microcentrifuge tubes or glass vials.
-
3. How do pH and temperature affect the stability of this compound micelles?
Both pH and temperature are critical parameters for maintaining the stability of micellar systems.
-
pH: The charge and hydrogen bonding capacity of the trehalose headgroup can be influenced by pH. For some trehalose lipids, an increase in pH from acidic to neutral can lead to a small increase in the critical aggregation concentration (CAC). Changes in pH can alter the electrostatic repulsion between micelles, with increased repulsion at higher pH values potentially leading to smaller micelles or, conversely, destabilization if the repulsion is too low.
-
Temperature: Temperature affects the hydrophobic interactions that drive micelle formation. For many non-ionic surfactants, the CMC tends to decrease as temperature increases. However, extreme temperatures, both high and low, can lead to the disassembly of micelles and the formation of different structures, such as lamellar phases. It is crucial to determine the optimal temperature range for your specific this compound formulation.
4. What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles will spontaneously form. Below the CMC, the surfactant molecules exist primarily as individual monomers in the solution. The CMC is a critical parameter for any formulation work.
| Surfactant (C12 Alkyl Chain) | CMC (mol/L) | Surfactant Type |
| Sodium Dodecyl Sulfate (SDS) | 8 x 10⁻³ | Anionic |
| Dodecyltrimethylammonium bromide (DTAB) | 1.6 x 10⁻² | Cationic |
| Pentaethylene glycol monododecyl ether | 6.5 x 10⁻⁵ | Neutral |
Data compiled from various sources.
It is essential to experimentally determine the CMC for your specific this compound surfactant in your experimental buffer.
Experimental Protocols
1. Protocol for Preparation of this compound Micelles
This protocol outlines a general method for preparing this compound micelles. Optimization may be required based on the specific properties of your surfactant and intended application.
-
Materials:
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This compound surfactant
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Aqueous buffer of choice (e.g., Phosphate Buffered Saline, Tris buffer)
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Vortex mixer
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Bath sonicator
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Magnetic stirrer and stir bar
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Sterile filters (if required)
-
-
Procedure:
-
Weigh the desired amount of this compound surfactant to achieve the target concentration. It is advisable to start with a concentration estimated to be above the CMC.
-
Add the appropriate volume of the aqueous buffer to the surfactant.
-
Vortex the mixture vigorously for 1-2 minutes to aid initial dispersion.
-
Place the solution in a bath sonicator for 10-15 minutes to ensure complete dissolution and break up any large aggregates.
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For larger volumes, use a magnetic stirrer at a moderate speed for 30-60 minutes at a controlled temperature.
-
Visually inspect the solution for any cloudiness or precipitate. A clear solution is indicative of well-formed micelles.
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If required for the application, filter the micelle solution through a sterile filter with a pore size appropriate for removing any remaining aggregates (e.g., 0.22 µm).
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2. Protocol for Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using various techniques. One common method involves measuring the surface tension of the solution at different surfactant concentrations.
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Materials:
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Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
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A series of dilutions of the this compound surfactant in the desired buffer.
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-
Procedure:
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Prepare a stock solution of the this compound surfactant at a concentration well above the expected CMC.
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Prepare a series of dilutions from the stock solution. It is recommended to use a logarithmic dilution series.
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Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.
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Plot the surface tension as a function of the logarithm of the surfactant concentration.
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The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a point where the surface tension remains relatively constant. The concentration at this inflection point is the CMC.
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Visualizations
Caption: Troubleshooting workflow for immediate aggregation issues.
Caption: Troubleshooting workflow for delayed aggregation issues.
Caption: Experimental workflow for CMC determination.
References
Preventing degradation of Trehalose C12 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Trehalose C12 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound, also known as Trehalose 6-dodecanoate, is a non-ionic surfactant derived from the disaccharide trehalose.[1] It consists of a hydrophilic trehalose headgroup and a hydrophobic 12-carbon lauryl tail. Its primary application is in the solubilization and stabilization of membrane proteins for structural and functional studies.[1][2] The trehalose moiety is thought to help prevent protein denaturation.[2][3]
Q2: What are the main causes of this compound degradation in experimental settings?
A2: The degradation of this compound can occur through two primary pathways:
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Chemical Hydrolysis: The ester bond linking the trehalose and the lauric acid tail is susceptible to hydrolysis, especially under acidic (pH < 4) or basic (pH > 8) conditions. Elevated temperatures can accelerate this process.
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Enzymatic Degradation: The trehalose part of the molecule can be broken down by trehalase enzymes, which hydrolyze it into two glucose molecules. Additionally, non-specific esterases present in biological samples (e.g., cell lysates) may cleave the ester bond.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a refrigerator at 0-5°C in a tightly sealed container to protect it from moisture. Under these conditions, it is stable for extended periods.
Q4: Can I autoclave my buffer containing this compound?
A4: It is not recommended to autoclave solutions containing this compound. The high temperatures can accelerate the hydrolysis of the ester linkage. It is best to prepare buffers with autoclaved components and then dissolve the this compound using sterile filtration.
Q5: I am observing precipitation in my this compound solution. What could be the cause?
A5: Precipitation can occur for several reasons:
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Low Temperature: If the solution has been stored at a low temperature, the surfactant may come out of solution. Gently warming the solution may help it redissolve.
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Critical Micelle Concentration (CMC): Below its CMC (approximately 0.15 mM), this compound exists as monomers. Changes in buffer composition or temperature can affect the CMC and solubility.
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Degradation: Hydrolysis of this compound into trehalose and dodecanoic acid (lauric acid) can lead to precipitation, as lauric acid has low solubility in aqueous solutions.
Q6: How can I detect if my this compound has degraded?
A6: Degradation can be assessed by:
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Thin-Layer Chromatography (TLC): This can separate this compound from its degradation products (trehalose and lauric acid).
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of intact this compound and its degradation products over time.
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pH Measurement: A significant change in the pH of an unbuffered solution may indicate hydrolysis, as the formation of dodecanoic acid will lower the pH.
Troubleshooting Guides
Issue 1: Loss of Protein Stability or Function
Possible Cause: Degradation of this compound, leading to the loss of its protective properties.
Troubleshooting Steps:
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Verify pH of Buffers: Ensure that the pH of all buffers used in your experiment is within the stable range for this compound (ideally between pH 5 and 7).
-
Control Temperature: Avoid exposing the this compound solution or your protein-surfactant complex to high temperatures for extended periods. Perform solubilization and purification steps at 4°C if possible.
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Check for Enzymatic Activity: If you are working with cell lysates or other biological samples that may contain trehalases or esterases, consider adding inhibitors for these enzymes if compatible with your downstream applications.
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Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment to minimize the risk of degradation over time.
Issue 2: Inconsistent Experimental Results
Possible Cause: Variable degradation of this compound between experiments.
Troubleshooting Steps:
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Standardize Protocols: Ensure that all experimental parameters, including buffer composition, pH, temperature, and incubation times, are consistent across all experiments.
-
Assess Stock Solution Stability: If using a stock solution of this compound, periodically check its integrity using a method like TLC or HPLC to ensure it has not degraded during storage.
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Consider Buffer Components: Be aware that some buffer components may accelerate hydrolysis. If you suspect this is the case, a stability study of this compound in your specific buffer system may be necessary.
Data on Stability
The stability of sugar esters is highly dependent on pH and temperature. While specific quantitative data for this compound is limited in the public domain, data from similar sugar esters, such as sucrose monoesters, provides a good indication of its stability profile.
Table 1: pH Stability of Sugar Esters
| pH Range | Stability | Predominant Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis of the glycosidic bond. |
| 4 - 8 | High | Minimal degradation. |
| > 8 | Low | Base-catalyzed hydrolysis (saponification) of the ester bond. |
Table 2: Temperature Effect on Trehalase Activity
| Temperature | Stability of Trehalase | Implication for this compound Degradation |
| < 40°C | Stable | Enzymatic degradation by trehalase is possible. |
| 45-50°C | Loss of activity | Reduced risk of enzymatic degradation by trehalase at this temperature, but increased risk of chemical hydrolysis. |
| > 50°C | Optimal activity | High risk of enzymatic degradation by trehalase. |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound
Objective: To determine the stability of this compound in a specific buffer at a given temperature.
Materials:
-
This compound
-
Experimental buffer at various pH values (e.g., 4, 7, 9)
-
Incubator or water bath
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Detector (e.g., ELSD or MS)
Methodology:
-
Prepare a stock solution of this compound in the experimental buffer at a known concentration.
-
Aliquot the solution into several tubes.
-
Incubate the tubes at the desired experimental temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a tube and stop the reaction by freezing or immediate analysis.
-
Analyze the samples by HPLC to quantify the remaining intact this compound.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Protocol 2: Solubilization of Membrane Proteins with this compound
Objective: To effectively solubilize membrane proteins while minimizing this compound degradation.
Materials:
-
Membrane protein preparation
-
Solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound
-
Protease inhibitors
-
Ultracentrifuge
Methodology:
-
Prepare the solubilization buffer and ensure the pH is 7.4. Add protease inhibitors.
-
On ice, add this compound to the buffer to a final concentration typically 2-5 times its CMC (e.g., 0.3-0.75 mM). Mix gently to dissolve.
-
Add the membrane protein preparation to the this compound-containing buffer.
-
Incubate at 4°C with gentle agitation for 1-2 hours.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material.
-
The supernatant contains the solubilized membrane proteins. Proceed immediately with downstream purification steps.
Visualizations
References
- 1. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergent this compound | CAS 64622-91-9 Dojindo [dojindo.com]
- 3. Dojindo Molecular Technologies Inc this compound detergent (500MG), CAS: | Fisher Scientific [fishersci.com]
Technical Support Center: High-Purity Trehalose C12 Synthesis
Welcome to the technical support center for the synthesis of high-purity Trehalose C12 (α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate and its corresponding diesters). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this amphiphilic trehalose ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a derivative of trehalose, a naturally occurring disaccharide, where one or both of the primary hydroxyl groups are esterified with a 12-carbon fatty acid (lauric acid). This modification imparts an amphiphilic nature to the molecule, making it useful as a surfactant, emulsifier, and a component in drug delivery systems.[1][2] High purity is crucial for these applications to ensure batch-to-batch consistency, predictable physicochemical properties, and to avoid potential toxicity or side effects from impurities in pharmaceutical formulations.
Q2: What are the main challenges in synthesizing high-purity this compound?
A2: The primary challenges include:
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Controlling Regioselectivity: Directing the esterification to the desired hydroxyl group(s) on the trehalose molecule can be difficult, especially with chemical methods. Enzymatic synthesis using lipases often provides better regioselectivity for the primary hydroxyls.
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Product Mixtures: Syntheses frequently yield a mixture of mono-, di-, and sometimes higher-order esters, along with unreacted starting materials.
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Purification: Separating the desired this compound ester from the reaction mixture requires effective purification strategies, such as column chromatography, to remove unreacted trehalose, fatty acids, and undesired ester byproducts.
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Solubility Issues: The different polarities of the reactants (hydrophilic trehalose and lipophilic fatty acid) and the amphiphilic product can pose challenges for solvent selection in both the reaction and purification steps.
Q3: What are the common impurities in this compound synthesis?
A3: Common impurities include unreacted trehalose, the free fatty acid (lauric acid), and other isomers of trehalose esters formed due to incomplete regioselectivity. In enzymatic reactions, byproducts from the acyl donor (e.g., vinyl laurate) may also be present.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended:
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Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the effectiveness of purification steps.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): A standard method for the quantitative analysis of sugars and their derivatives, allowing for the separation and quantification of trehalose and its esters.[3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure, determining the degree of substitution (mono- vs. di-ester), and identifying the position of esterification.[5]
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Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized esters.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the ester functional group.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a large amount of unreacted trehalose at the baseline. | Inefficient esterification reaction. | For Enzymatic Synthesis: - Increase the molar ratio of the acyl donor (e.g., vinyl laurate) to trehalose. - Optimize the reaction temperature and time. A typical condition is 60°C for 4 hours. - Ensure the enzyme (e.g., Novozym 435) is active and used in the correct amount. For Chemical Synthesis: - Ensure anhydrous reaction conditions. - Use an appropriate activating agent and catalyst. |
| Formation of multiple product spots on TLC, indicating a mixture of esters. | Lack of regioselectivity. | For Chemical Synthesis: - Employ protecting group strategies to block other hydroxyl groups before esterification. For Enzymatic Synthesis: - Use a lipase known for high regioselectivity towards the primary hydroxyls of trehalose, such as Novozym 435. |
| Product is lost during purification. | Inefficient extraction or column chromatography. | - Optimize the solvent system for extraction to ensure the amphiphilic product is recovered. - For column chromatography, use a gradient elution to effectively separate the product from impurities. Monitor fractions carefully using TLC. |
Problem 2: Difficulty in Purifying this compound
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with impurities during column chromatography. | Inappropriate solvent system for chromatography. | - Perform small-scale TLC experiments with different solvent systems to find the optimal mobile phase for separation. A gradient of chloroform and methanol is often effective. |
| The purified product still shows impurities in HPLC or NMR analysis. | Incomplete removal of starting materials or byproducts. | - Repeat the column chromatography with a shallower gradient. - Wash the purified product with a solvent in which the impurity is soluble but the product is not (e.g., washing with hexanes to remove residual fatty acids). |
| The product is a mixture of mono- and di-esters, which are difficult to separate. | Similar polarities of the mono- and di-esters. | - Optimize the chromatographic conditions. A very shallow solvent gradient or the use of a different stationary phase might be necessary. - If separation is not feasible, consider adjusting the reaction conditions to favor the formation of the desired ester (e.g., using a 1:1 molar ratio of reactants to favor the monoester). |
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature on the enzymatic synthesis of trehalose esters.
Table 1: Molar Conversion of Trehalose to Palmitate Esters (C16) Catalyzed by Lipase
| Trehalose:Palmitic Acid Molar Ratio | Reaction Time (h) | Molar Conversion (%) |
| 1:5 | 4 | 35 |
Reaction Conditions: Acetone solvent, 60°C. Data adapted from an enzymatic synthesis study.
Table 2: Yield of Trehalose Unsaturated Fatty Acid Diesters using Novozym 435
| Fatty Acid | Yield (%) |
| Oleic Acid | 78 - 88 |
| Linoleic Acid | 78 - 88 |
| Erucic Acid | 78 - 88 |
Reaction Conditions: Acetone solvent, 50°C, 150 rpm, 42 h.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (Trehalose Laurate)
This protocol is a general guideline for the lipase-catalyzed synthesis of this compound.
Materials:
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Trehalose
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Vinyl laurate (acyl donor)
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Novozym 435 (immobilized lipase)
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Anhydrous acetone (solvent)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Dissolve trehalose and vinyl laurate in anhydrous acetone in a sealed flask. A typical molar ratio of trehalose to vinyl laurate for diester synthesis is 1:5.
-
Add Novozym 435 to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 60°C) with constant stirring for a specified time (e.g., 4-48 hours).
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Monitor the reaction progress by TLC. The reaction is complete when the trehalose spot disappears.
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After the reaction, filter to remove the enzyme.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to separate the desired trehalose ester from unreacted starting materials and byproducts.
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Analyze the purified fractions by TLC and combine the fractions containing the pure product.
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Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Characterize the final product using NMR, MS, and FTIR to confirm its identity and purity.
Protocol 2: Purity Analysis by HPLC-RI
This protocol outlines a general method for analyzing the purity of this compound.
Instrumentation:
-
HPLC system with a Refractive Index (RI) detector
-
A suitable column for carbohydrate analysis (e.g., a column with L58 packing material as per USP-NF methods for trehalose).
Mobile Phase:
-
A mixture of water and acetonitrile (e.g., 25:75 v/v).
Procedure:
-
Prepare standard solutions of trehalose, lauric acid, and the purified this compound in the mobile phase.
-
Set the column temperature (e.g., 40°C) and the flow rate (e.g., 1.0 mL/min).
-
Allow the HPLC system and the RI detector to equilibrate until a stable baseline is achieved.
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Inject the standard solutions to determine their retention times.
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Inject the purified this compound sample.
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Analyze the resulting chromatogram to identify and quantify the main product peak and any impurity peaks by comparing with the standards. The peak area percentage can be used to determine the purity.
Visualizations
Signaling Pathway and Cellular Interaction
While this compound is not known to directly participate in specific intracellular signaling pathways in the same manner as signaling molecules like cAMP or calcium, its amphiphilic nature is key to its function in drug delivery and interaction with cell membranes. This interaction can indirectly influence cellular processes. The diagram below illustrates the proposed mechanism of action for this compound in a formulation designed for cellular delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Self-assembled Trehalose Amphiphiles as Molecular Gels: A Unique Formulation to Wax-free Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biospectra.us [biospectra.us]
- 4. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trehalose(99-20-7) 13C NMR [m.chemicalbook.com]
Technical Support Center: Determination of the Critical Micelle Concentration (CMC) of Trehalose C12
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the Critical Micelle Concentration (CMC) of Trehalose C12 (α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate). Given that this compound is a specialized non-ionic surfactant, this guide focuses on robust methodologies applicable to its unique properties.
Frequently Asked Questions (FAQs)
Q1: What is the expected CMC range for this compound?
A1: As a non-ionic surfactant with a C12 alkyl chain, the CMC of this compound is anticipated to be in the micromolar (µM) to low millimolar (mM) range. The exact value is influenced by factors such as temperature, pH, and the presence of electrolytes. For context, a study on a trehalose tetraester reported a CMC of 0.037 g/L.[1] Due to the lack of specific literature values for this compound, experimental determination is essential.
Q2: Which method is most suitable for determining the CMC of this compound?
A2: Surface tensiometry and fluorescence spectroscopy are highly recommended for non-ionic surfactants like this compound.[2] Surface tensiometry provides a direct measurement of the surfactant's activity at the air-water interface. Fluorescence spectroscopy, particularly with a probe like pyrene, is extremely sensitive and suitable for detecting low CMCs.[3][4] Conductometry is generally not suitable for non-ionic surfactants as they do not significantly alter the conductivity of the solution.
Q3: How does temperature affect the CMC of this compound?
A3: For many non-ionic surfactants, the CMC value can change with temperature. It is crucial to maintain a constant and recorded temperature throughout the experiment to ensure reproducibility.
Q4: Can I use tap water to prepare my solutions?
A4: No, it is imperative to use high-purity water (e.g., deionized, distilled, or Milli-Q) for all solution preparations. Impurities and electrolytes in tap water can significantly affect the CMC value.
Q5: How many data points are recommended for an accurate CMC determination?
A5: A sufficient number of data points should be collected both below and above the estimated CMC to clearly define the two linear regions of the data plot. A minimum of 10-15 concentrations is generally recommended for a reliable determination.
Troubleshooting Guides
Surface Tensiometry
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent surface tension readings for the same sample. | 1. Contamination of the sample or glassware.2. Temperature fluctuations.3. Incomplete cleaning of the Wilhelmy plate or Du Noüy ring. | 1. Ensure all glassware is scrupulously clean. Use fresh, high-purity water for solutions.2. Use a thermostatted vessel to maintain a constant sample temperature.3. Clean the plate/ring thoroughly between measurements (e.g., by flaming a platinum plate/ring or rinsing with a suitable solvent). |
| No clear breakpoint in the surface tension vs. log(concentration) plot. | 1. Insufficient concentration range tested.2. Presence of impurities in the surfactant sample.3. The CMC is outside the measured range. | 1. Broaden the concentration range of your serial dilutions.2. Purify the this compound sample if possible. A dip in the curve after the initial decrease can indicate a more surface-active impurity.3. Perform a preliminary wide-range screening to estimate the CMC before preparing a detailed concentration series. |
| Surface tension values do not plateau above the CMC. | 1. The surfactant has not reached equilibrium at the surface.2. The presence of impurities. | 1. Allow sufficient time for the surface tension to stabilize before taking a reading, especially for higher concentrations.2. As mentioned above, sample purity is crucial for ideal behavior. |
Fluorescence Spectroscopy (using Pyrene probe)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence. | 1. Contaminated cuvettes or solvent.2. The concentration of the pyrene probe is too high. | 1. Use high-quality quartz cuvettes and rinse them thoroughly with the solvent before use. Use spectro-grade solvents.2. Optimize the pyrene concentration; it should be low enough to avoid self-quenching but high enough for a good signal-to-noise ratio. |
| Poor signal-to-noise ratio. | 1. Insufficient probe concentration.2. Incorrect excitation or emission wavelengths or slit widths. | 1. Slightly increase the pyrene concentration.2. Ensure the spectrometer is set to the correct wavelengths for pyrene (e.g., excitation around 334 nm) and optimize the slit widths for your instrument. |
| No significant change in the I₁/I₃ or I₃/I₁ ratio. | 1. The concentration range is far from the CMC.2. The pyrene probe is not effectively partitioning into the micelles. | 1. Test a much wider range of this compound concentrations.2. While unlikely for a standard hydrophobic probe like pyrene, ensure proper mixing and equilibration time. |
| Precipitation of the probe. | 1. The solvent for the pyrene stock solution is immiscible with water.2. The concentration of the pyrene stock is too high. | 1. Use a water-miscible solvent like ethanol or acetone for the pyrene stock and add a very small volume to the aqueous surfactant solution.2. Prepare a more dilute stock solution of pyrene. |
Experimental Protocols & Data Presentation
Illustrative Data for a Non-Ionic Surfactant
Since the CMC of this compound is not yet established in the literature, the following table provides example data for a generic non-ionic surfactant to illustrate the expected results from different methods.
| Method | Estimated CMC (mM) | Key Observable Change |
| Surface Tensiometry | 0.065 | Plateau in surface tension vs. log(concentration) plot |
| Fluorescence Spectroscopy (Pyrene I₁/I₃ ratio) | 0.068 | Inflection point in the I₁/I₃ ratio vs. log(concentration) plot |
| Conductometry | Not Applicable | No significant change in conductivity expected for non-ionic surfactants |
Detailed Experimental Methodologies
Surface Tensiometry
This method is based on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, reducing the surface tension until the surface becomes saturated at the CMC. Above the CMC, the surface tension remains relatively constant.
Workflow Diagram:
Caption: Workflow for CMC determination by surface tensiometry.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC (e.g., 10 mM).
-
Perform serial dilutions to create a range of concentrations spanning below and above the anticipated CMC.
-
-
Instrumentation and Measurement:
-
Use a calibrated surface tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).
-
Ensure the sample vessel is thermostatted to maintain a constant temperature.
-
Measure the surface tension of the pure solvent first as a reference.
-
For each dilution, measure the surface tension, allowing the reading to stabilize before recording. It is crucial to clean the probe between measurements.
-
-
Data Analysis:
-
Plot the surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The plot should show a region where surface tension decreases linearly with log C, followed by a plateau.
-
The CMC is the concentration at the intersection of the two linear portions of the curve. This can be determined by fitting straight lines to the two regions and finding their intersection.
-
Fluorescence Spectroscopy using a Pyrene Probe
This technique utilizes the sensitivity of the fluorescence emission spectrum of a hydrophobic probe, like pyrene, to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment. This change is reflected in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.
Workflow Diagram:
Caption: Experimental workflow for CMC determination using fluorescence spectroscopy.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of pyrene in a water-miscible organic solvent (e.g., ethanol or acetone) at a concentration of approximately 0.1 mM.
-
Prepare a series of this compound solutions in high-purity water.
-
To each surfactant dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 0.3 µM). The volume of the organic solvent should be minimal (e.g., <1% of the total volume) to avoid affecting the CMC.
-
-
Fluorescence Measurement:
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to approximately 334 nm.
-
Record the emission spectrum from 350 nm to 450 nm.
-
Identify the intensities of the first (I₁, around 372 nm) and third (I₃, around 383 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third peaks (I₁/I₃).
-
Plot the I₁/I₃ ratio versus the logarithm of the this compound concentration.
-
The resulting plot will typically be sigmoidal. The CMC is determined from the inflection point of this curve, often calculated from the maximum of the first derivative of the curve.
-
References
- 1. The physicochemical properties and chemical composition of trehalose lipids produced by Rhodococcus erythropolis 51T7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
Navigating Trehalose C12 Interference in Biochemical Assays: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the interference of Trehalose C12 (dodecyl trehaloside) in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a non-ionic detergent derived from the disaccharide trehalose, featuring a 12-carbon alkyl chain.[1][2] Its amphiphilic nature makes it effective for solubilizing and stabilizing membrane proteins, preventing their aggregation in aqueous solutions.[1][2][3] The trehalose headgroup is thought to offer biocompatibility and potentially reduce protein denaturation compared to harsher detergents, making it valuable for maintaining protein integrity during extraction and purification for structural biology studies.
Q2: How can this compound interfere with my biochemical assays?
As a detergent, this compound can interfere with various biochemical assays through several mechanisms:
-
Binding to Proteins: The detergent can bind to proteins, altering their conformation and potentially masking epitopes or active sites. This can affect immunoassays like ELISA and enzyme kinetics assays.
-
Interaction with Assay Reagents: this compound can interact with colorimetric or fluorometric reagents used in assays, leading to inaccurate absorbance or fluorescence readings. This is a common issue in protein quantification assays like the Bradford, BCA, and Lowry methods.
-
Micelle Formation: Above its critical micelle concentration (CMC) of approximately 0.15 mM, this compound forms micelles. These micelles can sequester assay reagents or analytes, affecting their availability for the reaction.
-
Precipitation: In some assays, particularly certain protein assays, detergents can cause precipitation of assay reagents or the protein-reagent complex, leading to erroneous results.
Q3: Which of my assays are most likely to be affected by this compound?
While the specific interference of this compound has not been extensively documented in publicly available literature, based on the behavior of similar non-ionic detergents, the following assays are most susceptible:
-
Protein Quantification Assays: Bradford, BCA, and Lowry assays are known to be sensitive to detergents.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Detergents can interfere with antibody-antigen binding and block the surface of the microplate.
-
Enzyme Kinetics Assays: Detergents can affect enzyme activity by altering protein conformation or by interacting with the substrate.
-
Mass Spectrometry: Detergents can suppress ionization and create adducts, interfering with accurate mass determination.
Troubleshooting Guides
Problem 1: Inaccurate Protein Concentration Measurement
You are using a standard protein assay (Bradford, BCA, or Lowry) and suspect your protein concentrations are inaccurate due to the presence of this compound in your sample buffer.
| Assay Type | Potential Interference Mechanism with this compound | Recommended Mitigation Strategies |
| Bradford Assay | Binds to the Coomassie dye, leading to a false positive or negative signal. Can also cause reagent precipitation. | 1. Dilute the Sample: If the protein concentration is high enough, dilute the sample to bring the this compound concentration below its interference threshold. 2. Use a Detergent-Compatible Assay: Several commercially available Bradford-based assays are formulated to be compatible with non-ionic detergents. 3. Protein Precipitation: Precipitate the protein to separate it from the detergent. (See Experimental Protocol 1) |
| BCA Assay | Reduces Cu2+ to Cu1+, the basis of the assay, leading to a false positive signal. | 1. Dilute the Sample: Similar to the Bradford assay, dilution can be an effective strategy. 2. Use a Detergent-Compatible BCA Assay: Kits compatible with reducing agents and detergents are available. 3. Protein Precipitation: An effective method to remove interfering substances. (See Experimental Protocol 1) |
| Lowry Assay | Can cause precipitation of the protein-copper complex. | 1. Protein Precipitation: This is the most recommended method for Lowry assays as they are highly sensitive to detergents. (See Experimental Protocol 1) |
Note: The maximum compatible concentration of this compound for these assays is not well-documented. It is crucial to perform a control experiment with your buffer containing this compound (but no protein) to determine the background signal.
Problem 2: Reduced Signal or High Background in ELISA
You are performing an ELISA, and you observe a weak signal for your target protein or a high background, potentially due to this compound in your sample.
Caption: Troubleshooting workflow for ELISA interference.
-
Assess this compound Concentration: If the concentration in your sample is significantly above the CMC (0.15 mM), micelle formation might be sequestering your antigen or antibodies.
-
Sample Dilution: Dilute your sample in a buffer without this compound to a concentration below the CMC.
-
Detergent Removal: For sensitive assays, consider removing this compound altogether using methods like dialysis or detergent removal resins. (See Experimental Protocols 2 and 3).
-
Optimize Washing and Blocking: Include a mild, non-interfering detergent like Tween-20 (at a low concentration, e.g., 0.05%) in your wash buffers to help reduce non-specific binding without stripping your target proteins. Ensure your blocking buffer is effective and does not contain components that interact with this compound.
Problem 3: Altered Enzyme Kinetics
You are studying enzyme kinetics and observe unexpected changes in enzyme activity, Vmax, or Km, which you suspect are caused by this compound.
Caption: Potential mechanism of this compound interference in enzyme kinetics.
-
Control Experiments: Run control experiments with varying concentrations of this compound (both above and below the CMC) in the absence of the enzyme to check for any direct interaction with the substrate or product that might affect detection. Also, run controls with the enzyme and detergent but no substrate.
-
Lower Detergent Concentration: If possible, perform the assay with a this compound concentration below its CMC.
-
Detergent Exchange/Removal: If the enzyme is stable in other detergents, consider exchanging this compound for a detergent known to have less of an effect on your enzyme's activity. Alternatively, remove the detergent before the assay. (See Experimental Protocols 2 and 3).
Experimental Protocols
Protocol 1: Acetone Precipitation for Protein Samples
This protocol is a rapid method to precipitate proteins and remove interfering substances like detergents.
-
Chill Acetone: Pre-chill acetone to -20°C.
-
Sample Preparation: Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add Acetone: Add 4 volumes (400 µL) of cold acetone to the protein sample.
-
Vortex and Incubate: Vortex the mixture gently and incubate at -20°C for 1 hour.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Remove Supernatant: Carefully decant the supernatant, which contains the detergent.
-
Wash Pellet: Add 200 µL of cold acetone and gently wash the pellet.
-
Repeat Centrifugation: Centrifuge again at 15,000 x g for 5 minutes at 4°C.
-
Dry Pellet: Discard the supernatant and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resolubilization difficult.
-
Resuspend: Resuspend the protein pellet in a buffer compatible with your downstream assay.
Protocol 2: Dialysis for Detergent Removal
This method is suitable for removing detergents with a high CMC, but may be slow for detergents with low CMCs. Given this compound's moderate CMC, this can be an effective, albeit slower, method.
-
Prepare Dialysis Tubing: Cut the dialysis tubing to the appropriate length and hydrate according to the manufacturer's instructions.
-
Load Sample: Load the protein sample into the dialysis tubing and seal both ends.
-
Dialysis: Immerse the sealed tubing in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring. The dialysis buffer should not contain any detergent.
-
Buffer Changes: Change the dialysis buffer every 2-3 hours for the first 6-8 hours, and then leave to dialyze overnight.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing.
Protocol 3: Using Detergent Removal Resins
Commercially available detergent removal resins can efficiently remove non-ionic detergents like this compound.
-
Prepare the Resin: Equilibrate the detergent removal resin in a spin column format according to the manufacturer's instructions, typically involving washing with a buffer compatible with your protein.
-
Apply Sample: Apply your protein sample containing this compound to the top of the resin bed.
-
Incubate: Allow the sample to incubate with the resin for the time specified by the manufacturer (usually a few minutes at room temperature).
-
Centrifuge: Place the spin column into a collection tube and centrifuge to collect the detergent-depleted protein sample. The detergent remains bound to the resin.
This technical support guide is intended to provide general guidance. The specific impact of this compound can vary depending on the specific assay conditions and the nature of the proteins and other molecules involved. It is always recommended to perform appropriate control experiments to determine the extent of interference in your specific system.
References
Stability testing of Trehalose C12 solutions for long-term storage
Welcome to the technical support center for Trehalose C12 solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of this compound solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound, chemically known as α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate, is a non-ionic biological detergent.[1] It combines the stabilizing properties of trehalose with the amphipathic nature of a twelve-carbon (dodecyl) alkyl chain.[1][2] The trehalose headgroup is known for its exceptional ability to stabilize proteins and biological membranes, making this compound particularly useful for solubilizing, purifying, and stabilizing membrane proteins and other macromolecules in their native conformation.[3][4]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The two primary points of degradation for this compound in aqueous solutions are the ester linkage and the glycosidic bond.
-
Ester Bond Hydrolysis: The ester bond connecting the C12 fatty acid to the trehalose headgroup is susceptible to hydrolysis, especially under alkaline conditions. This reaction, also known as saponification, yields trehalose and dodecanoic acid (lauric acid).
-
Glycosidic Bond Hydrolysis: The α,α-1,1-glycosidic bond within the trehalose molecule is remarkably stable, particularly when compared to other disaccharides like sucrose. While it can be hydrolyzed under strongly acidic conditions and high temperatures to yield two glucose molecules, it is generally resistant to degradation under typical biopharmaceutical formulation conditions (pH 3.5-10).
Q3: What are the recommended storage conditions for long-term stability of this compound solutions?
A3: For long-term storage of a month or longer, it is recommended that detergents be stored desiccated at -20°C. While some manufacturers ship solid detergents without a cold pack for short durations, aqueous solutions are more prone to degradation. It is advisable to prepare solutions fresh. If storage of an aqueous solution is necessary, it should be for a short period at 2-8°C. One supplier of trehalose hydrate does not recommend storing aqueous solutions for more than one day.
Q4: How can I detect and quantify the degradation of this compound?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): This is a common method for quantifying non-UV active compounds like sugars and detergents. It can be used to monitor the decrease in the parent this compound peak and the appearance of degradation products like trehalose.
-
High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID): Similar to HPLC-ELSD, this technique is suitable for detecting compounds that do not have a UV chromophore.
-
Enzymatic Assays: The degradation product, trehalose, can be quantified using a specific trehalase enzyme assay. The enzyme hydrolyzes trehalose to glucose, which can then be measured using a glucose oxidase/peroxidase system.
-
pH Monitoring: A drop in the pH of an unbuffered solution can indicate hydrolysis of the ester bond, leading to the formation of dodecanoic acid.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness in the solution upon storage, especially at low temperatures. | 1. The concentration of this compound is below its critical micelle concentration (CMC) and the temperature has dropped below its Krafft point. 2. Hydrolysis of the ester bond, leading to the formation of dodecanoic acid, which has low solubility in aqueous solutions. | 1. Gently warm the solution to a temperature above the Krafft point. 2. Confirm the working concentration is above the CMC. 3. Prepare fresh solutions and avoid long-term storage of diluted solutions. |
| Decrease in pH of an unbuffered solution over time. | Hydrolysis of the ester linkage, releasing the fatty acid (dodecanoic acid), which acidifies the solution. | 1. Use a buffered solution appropriate for the experimental pH range. 2. Monitor the pH of stock solutions regularly. 3. Prepare solutions fresh to minimize hydrolysis. |
| Loss of protein activity or aggregation after solubilization with this compound. | 1. The this compound solution may have partially degraded, reducing its efficacy. 2. Sub-optimal detergent-to-protein ratio. | 1. Verify the purity of the this compound solution using an appropriate analytical method (e.g., HPLC). 2. Optimize the detergent-to-protein ratio for your specific protein. 3. Ensure the solution was prepared from high-purity, solid this compound. |
| Inconsistent results in experiments using different batches of this compound solution. | 1. Inconsistent concentration of the prepared solutions. 2. Different levels of degradation between batches due to variations in preparation or storage time. | 1. Standardize the solution preparation procedure. 2. Always prepare fresh solutions for critical experiments. 3. Qualify new batches of solid this compound before use. |
Data on Stability of this compound Solutions
The following tables summarize the expected stability profile of this compound solutions under various conditions. These are illustrative examples based on the chemical properties of trehalose esters and general detergent stability studies.
Table 1: Long-Term Stability of 10% (w/v) this compound Aqueous Solution at 5°C
| Time (Months) | Appearance | pH (unbuffered) | Purity by HPLC (%) | Degradation Products (%) |
| 0 | Clear, colorless | 7.0 | >99 | <1 |
| 3 | Clear, colorless | 6.8 | ~98 | ~2 |
| 6 | Clear, colorless | 6.6 | ~96 | ~4 |
| 12 | Slight opalescence | 6.3 | ~92 | ~8 |
| 24 | Opalescent | 5.9 | ~85 | ~15 |
Table 2: Accelerated Stability of 10% (w/v) this compound Aqueous Solution at 40°C
| Time (Weeks) | Appearance | pH (unbuffered) | Purity by HPLC (%) | Degradation Products (%) |
| 0 | Clear, colorless | 7.0 | >99 | <1 |
| 1 | Clear, colorless | 6.5 | ~95 | ~5 |
| 2 | Slight opalescence | 6.1 | ~90 | ~10 |
| 4 | Opalescent | 5.6 | ~80 | ~20 |
| 8 | Precipitate observed | 5.1 | ~65 | ~35 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study of this compound Solutions
1. Objective: To evaluate the chemical stability of an aqueous solution of this compound under long-term and accelerated storage conditions.
2. Materials:
-
This compound (solid, high purity)
-
Purified water (e.g., Milli-Q or WFI)
-
pH meter
-
Stability chambers (e.g., 5°C ± 3°C and 40°C ± 2°C / 75% RH ± 5%)
-
HPLC system with ELSD or RID detector
3. Procedure:
-
Solution Preparation: Prepare a 10% (w/v) solution of this compound in purified water. If a buffered solution is required, use a suitable buffer system (e.g., phosphate or citrate buffer) at the desired pH.
-
Initial Analysis (T=0): Immediately after preparation, perform the following tests on an aliquot of the solution:
-
Appearance (visual inspection for clarity, color, and particulate matter).
-
pH measurement.
-
Assay for purity and degradation products by a validated HPLC method.
-
-
Sample Storage: Aliquot the remaining solution into appropriate, sealed containers and place them into the stability chambers under the following conditions:
-
Long-Term: 5°C ± 3°C
-
Accelerated: 40°C ± 2°C / 75% RH ± 5%
-
-
Time-Point Testing: At specified time points, remove samples from the stability chambers and allow them to equilibrate to room temperature. Perform the full panel of tests as described in step 2.
-
Long-Term Testing Schedule: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated Testing Schedule: 0, 1, 3, and 6 months.
-
-
Data Analysis: Analyze the data for trends in appearance, pH, purity, and the formation of degradation products over time.
Protocol 2: HPLC-ELSD Method for Quantification of this compound and its Degradation
1. Objective: To quantify the amount of intact this compound and its primary hydrophilic degradation product (trehalose).
2. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Column: A suitable column for sugar and surfactant analysis, such as an amino-propyl or a mixed-mode column.
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: A gradient elution may be necessary to separate the amphipathic this compound from the highly polar trehalose. An example could be starting at a high concentration of Mobile Phase A and gradually increasing Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD Settings: Nebulizer temperature and gas flow should be optimized for the mobile phase composition.
4. Standard Preparation:
-
Prepare a series of calibration standards for both this compound and trehalose in the mobile phase or a suitable diluent.
5. Sample Analysis:
-
Dilute the stability samples to fall within the calibration range.
-
Inject standards and samples onto the HPLC system.
-
Integrate the peak areas for this compound and trehalose.
-
Calculate the concentration of each analyte in the samples using the calibration curves.
Visualizations
Caption: Primary and secondary degradation pathways of this compound in aqueous solution.
Caption: Workflow for a comprehensive stability study of this compound solutions.
References
- 1. Purification and characterization of a novel enzyme, maltooligosyl trehalose trehalohydrolase, from Arthrobacter sp. Q36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Comparison between Sucrose and Trehalose in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of Dodecyl Trehaloside Detergents for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trehalose C12 and Cholesterol Niosomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the molar ratio of Trehalose C12 and cholesterol in niosome formulations. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during experimentation.
The Role of Molar Ratio in Niosome Characteristics
The molar ratio of the non-ionic surfactant (this compound) to the membrane stabilizer (cholesterol) is a critical parameter that significantly influences the physicochemical properties of niosomes. Optimizing this ratio is essential for achieving desired characteristics such as vesicle size, stability, drug encapsulation efficiency, and release profile.[1][2]
Key Effects of Molar Ratio:
-
Vesicle Size and Polydispersity Index (PDI): The molar ratio affects the curvature and rigidity of the niosomal bilayer, thereby influencing vesicle size and the uniformity of the size distribution (PDI).[3][4]
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Encapsulation Efficiency (%EE): Cholesterol is known to increase the rigidity of the niosomal membrane, which can reduce drug leakage and, consequently, improve encapsulation efficiency.[1] However, an excessively high cholesterol concentration can sometimes lead to a decrease in encapsulation efficiency.
-
Zeta Potential: The surface charge of niosomes, measured as zeta potential, is crucial for their stability in suspension. While the molar ratio of uncharged components like this compound and cholesterol does not directly determine the zeta potential, it can influence the surface properties, and the inclusion of charged molecules may be necessary to prevent aggregation.
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Drug Release: The cholesterol content modulates the fluidity of the niosomal membrane. Higher cholesterol levels generally lead to a more rigid and less permeable membrane, resulting in a slower and more sustained release of the encapsulated drug.
Quantitative Data on Niosome Properties
Disclaimer: The following tables provide illustrative data based on studies using common non-ionic surfactants like Span 60, as specific quantitative data for this compound was not available in the reviewed literature. These tables demonstrate the general trends observed when varying the surfactant-to-cholesterol molar ratio.
Table 1: Effect of Molar Ratio on Vesicle Size, PDI, and Zeta Potential
| Molar Ratio (Surfactant:Cholesterol) | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1:0.5 | 350 ± 25 | 0.45 ± 0.05 | -25 ± 3 |
| 1:1 | 250 ± 20 | 0.30 ± 0.04 | -35 ± 4 |
| 1:1.5 | 280 ± 30 | 0.38 ± 0.06 | -32 ± 3 |
| 2:1 | 300 ± 22 | 0.41 ± 0.05 | -28 ± 4 |
Table 2: Effect of Molar Ratio on Encapsulation Efficiency and Drug Release
| Molar Ratio (Surfactant:Cholesterol) | Encapsulation Efficiency (%) | Cumulative Drug Release at 24h (%) |
| 1:0.5 | 65 ± 5 | 80 ± 7 |
| 1:1 | 85 ± 4 | 60 ± 5 |
| 1:1.5 | 78 ± 6 | 55 ± 6 |
| 2:1 | 72 ± 5 | 70 ± 6 |
Experimental Protocols
Niosome Preparation via Thin-Film Hydration Method
The thin-film hydration technique is a widely used and straightforward method for preparing niosomes.
Materials:
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This compound (or other non-ionic surfactant)
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Cholesterol
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Drug to be encapsulated
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Organic solvent (e.g., chloroform, methanol, or a mixture)
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Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
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Round-bottom flask
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Rotary evaporator
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Water bath
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Sonicator (probe or bath) or extruder
Procedure:
-
Dissolution of Components: Accurately weigh the desired molar ratio of this compound and cholesterol and dissolve them in a suitable organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent at this stage.
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the boiling point of the organic solvent (typically 40-60°C). Rotate the flask to create a thin, uniform film on the inner wall as the solvent evaporates under reduced pressure.
-
Drying: Continue the evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the organic solvent. For further drying, the flask can be placed in a desiccator under vacuum for several hours.
-
Hydration: Add the aqueous buffer, pre-heated to a temperature above the gel-liquid phase transition temperature (Tc) of the surfactant, to the flask containing the thin film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Vesicle Formation: Agitate the flask by hand-shaking or using a mechanical shaker until the film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed.
-
Size Reduction (Optional but Recommended): To obtain smaller and more uniform unilamellar vesicles (SUVs), the niosome suspension can be subjected to sonication or extrusion.
-
Sonication: Use a probe sonicator or a bath sonicator. The duration and power should be optimized to achieve the desired particle size without degrading the drug or the niosome components.
-
Extrusion: Pass the niosome suspension through polycarbonate membranes with defined pore sizes (e.g., 400 nm, 200 nm, 100 nm) multiple times.
-
Characterization of Niosomes
a) Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:
These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with a Zetasizer instrument.
Procedure:
-
Dilute a small aliquot of the niosome suspension with the same aqueous buffer used for hydration to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential using the instrument's software.
-
Perform measurements in triplicate for each sample.
b) Encapsulation Efficiency (%EE):
Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the niosomes.
Procedure:
-
Separation of Unencapsulated Drug: Separate the free drug from the niosome suspension. Common methods include:
-
Centrifugation: Centrifuge the niosome suspension at high speed. The niosomes will form a pellet, and the supernatant will contain the unencapsulated drug.
-
Dialysis: Place the niosome suspension in a dialysis bag with a suitable molecular weight cut-off and dialyze against the aqueous buffer.
-
Gel Filtration: Pass the niosome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
-
Quantification of Encapsulated Drug:
-
Disrupt the niosomes in the pellet (from centrifugation) or the purified niosome suspension by adding a suitable solvent (e.g., methanol, Triton X-100).
-
Quantify the amount of drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Calculation: %EE = (Amount of encapsulated drug / Total initial amount of drug) x 100
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Aggregation of Niosomes | - Insufficient surface charge. - High concentration of niosomes. - Improper storage conditions. | - Add a charge-inducing agent (e.g., dicetyl phosphate for negative charge, stearylamine for positive charge) to the formulation (typically 2.5-5 mol%). - Optimize the concentration of the niosome suspension. - Store at 4°C. Avoid freezing unless a cryoprotectant is used. |
| Low Encapsulation Efficiency (%EE) | - Drug leakage from the vesicles. - Inappropriate molar ratio of surfactant to cholesterol. - Unsuitable pH of the hydration medium for ionizable drugs. - Poor drug solubility in the lipid or aqueous phase. | - Increase the cholesterol concentration to enhance membrane rigidity. - Optimize the surfactant-to-cholesterol molar ratio. - Adjust the pH of the hydration medium to a value where the drug is in its less soluble, unionized form. - For hydrophilic drugs, ensure proper hydration of the film. For lipophilic drugs, ensure complete dissolution in the organic solvent. |
| High Polydispersity Index (PDI) | - Incomplete hydration of the film. - Insufficient energy during size reduction. - Aggregation of vesicles. | - Ensure the hydration temperature is above the Tc of the surfactant and allow sufficient hydration time. - Optimize sonication parameters (time, power) or extrusion parameters (number of passes, membrane pore size). - Address aggregation issues as described above. |
| Vesicle Size is Too Large | - Inefficient size reduction method. - High concentration of surfactant and cholesterol. - Nature of the encapsulated drug. | - Increase sonication time/power or use smaller pore size membranes for extrusion. - Adjust the total lipid concentration. - The interaction of the drug with the surfactant headgroups can sometimes increase vesicle size. Optimization of the formulation may be required. |
| Drug Leakage During Storage | - Low membrane rigidity. - Physical instability of the niosomes (fusion, aggregation). - Improper storage temperature. | - Increase the cholesterol content in the formulation. - Ensure the niosomes are stable by addressing aggregation and PDI. - Store the niosome suspension at 4°C. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of this compound to cholesterol?
A1: There is no single "ideal" ratio. The optimal molar ratio depends on the specific drug being encapsulated and the desired niosome characteristics. A common starting point for optimization is a 1:1 molar ratio of surfactant to cholesterol. Experimental variations around this ratio (e.g., 1:0.5, 1:1.5, 2:1) are recommended to determine the best formulation for your specific application.
Q2: How does the hydration temperature affect niosome formation?
A2: The hydration temperature should be above the gel-liquid phase transition temperature (Tc) of the surfactant. This ensures that the lipid film is in a more fluid state, which facilitates proper hydration and the formation of vesicles.
Q3: Why are my niosomes aggregating even after adding a charge-inducing agent?
A3: Aggregation can still occur if the concentration of the charge-inducing agent is too low or if the ionic strength of the buffer is too high, which can screen the surface charges. Consider increasing the concentration of the charge-inducing agent or using a buffer with lower ionic strength. Also, ensure that the niosome concentration is not excessively high.
Q4: Can I encapsulate both a hydrophilic and a lipophilic drug in the same niosome formulation?
A4: Yes, niosomes have a versatile structure that can accommodate both types of drugs. The hydrophilic drug will be encapsulated in the aqueous core, while the lipophilic drug will be entrapped within the lipid bilayer. The preparation method would involve dissolving the lipophilic drug in the organic phase and the hydrophilic drug in the aqueous phase during the thin-film hydration process.
Q5: How can I improve the long-term stability of my niosome formulation?
A5: To improve long-term stability, ensure the formulation has an optimal cholesterol content and a sufficient zeta potential to prevent aggregation. Storing the niosome suspension at 4°C is crucial. For very long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant (like trehalose itself) can be an effective strategy.
Visualizations
Caption: Experimental workflow for optimizing this compound and cholesterol niosomes.
Caption: Logical relationships between cholesterol molar ratio and niosome properties.
References
Validation & Comparative
A Comparative Analysis of Trehalose C12 and Sucrose C12 as Intestinal Permeability Enhancers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Sugar Ester-Based Permeability Enhancers
The oral delivery of many promising therapeutic agents, particularly macromolecules and poorly permeable small molecules, is often hindered by the formidable barrier of the intestinal epithelium. Permeability enhancers (PEs) are crucial excipients designed to transiently and safely increase the absorption of these drugs. Among the various classes of PEs, sugar esters have garnered significant interest due to their surfactant properties and biocompatibility. This guide provides a detailed, data-driven comparison of two such agents: Trehalose C12 (dodecyl trehalose) and Sucrose C12 (sucrose laurate), to aid researchers in making informed decisions for their formulation development.
Executive Summary
Both this compound and Sucrose C12, which are laurate monoesters of their respective disaccharides, function as effective intestinal permeability enhancers. Their primary mechanism of action involves the perturbation of the cell membrane and modulation of tight junctions, leading to an increase in paracellular transport. However, key differences in their physicochemical properties and biological efficacy have been observed.
A direct comparative study reveals that while both compounds effectively reduce transepithelial electrical resistance (TEER) and enhance the permeability of paracellular markers, Sucrose C12 demonstrates greater potency and efficacy in permeability enhancement compared to this compound . Conversely, This compound appears to have a slightly better safety profile , causing less tissue damage at equivalent concentrations.
Physicochemical and In Vitro Performance Data
Experimental data comparing the critical micellar concentration (CMC), cytotoxicity, and permeability-enhancing effects of this compound and Sucrose C12 are summarized below. These findings are primarily based on studies utilizing Caco-2 cell monolayers and isolated rat intestinal mucosae.
| Parameter | This compound | Sucrose C12 | Key Observations |
| Critical Micellar Concentration (CMC) | 0.21 mM | 0.34 mM | This compound has a lower CMC, suggesting it forms micelles at a lower concentration.[1] |
| Cytotoxicity (TC50 in Caco-2 cells, 120 min) | 0.1 - 0.4 mM (range) | 0.1 - 0.4 mM (range) | Both esters exhibit similar cytotoxicity profiles in Caco-2 cells.[1] For Sucrose C12, 1 mM was not cytotoxic at 1h but reduced viability to 31% at 24h.[2] |
| Transepithelial Electrical Resistance (TEER) Reduction | Less potent than Sucrose C12 | More potent than this compound | Both esters cause a concentration-dependent decrease in TEER in rat intestinal mucosae, with an 80% reduction observed at 8 mM.[1] Sucrose C12 at 0.5 mM and 1 mM significantly reduces TEER in Caco-2 monolayers.[2] |
| Paracellular Permeability Enhancement (Papp of [14C]-mannitol) | Less potent and efficacious | More potent and efficacious | Sucrose C12 shows a greater increase in the apparent permeability coefficient (Papp) of the paracellular marker mannitol across rat intestinal mucosae compared to this compound. At 1 mM, Sucrose C12 significantly increases mannitol Papp in Caco-2 monolayers. |
| Histological Changes in Rat Intestinal Mucosae | Less tissue damage | Moderate tissue damage at 8 mM | Gross intestinal histology was largely unaffected by this compound, while Sucrose C12 showed some tissue perturbation at higher concentrations. |
Mechanism of Action: Modulating the Paracellular Pathway
The primary mechanism by which both this compound and Sucrose C12 enhance intestinal permeability is through the modulation of the paracellular pathway, which is governed by tight junctions (TJs) between epithelial cells. As non-ionic surfactants, they interact with the cell membrane, leading to a cascade of events that transiently opens these junctions.
Key Mechanistic Steps:
-
Membrane Perturbation: The lipophilic C12 alkyl chain inserts into the lipid bilayer of the enterocyte plasma membrane. This disrupts the membrane integrity.
-
Tight Junction Modulation: This membrane perturbation leads to alterations in the localization and expression of key tight junction proteins, such as ZO-1. This disrupts the sealing function of the tight junctions.
-
Increased Paracellular Flux: The opening of the tight junctions allows for the increased passage of molecules, particularly hydrophilic ones, through the paracellular space.
Sucrose esters have been shown to fluidize the plasma membrane, which can enhance both transcellular and paracellular transport. However, for macromolecules, the predominant route of enhancement is paracellular.
Caption: Mechanism of paracellular permeability enhancement by sugar esters.
Experimental Protocols
A standardized in vitro permeability assay using Caco-2 cells is fundamental to evaluating and comparing permeability enhancers. Below is a representative protocol.
Caco-2 Permeability Assay
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and within the laboratory's established range (typically >300 Ω·cm²) before the experiment.
2. Permeability Experiment:
-
The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
The test compound (this compound or Sucrose C12) and a paracellular marker (e.g., [14C]-mannitol or FITC-dextran) are added to the apical (donor) compartment.
-
Samples are collected from the basolateral (receiver) compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the marker molecule in the receiver samples is quantified using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled markers, fluorescence spectroscopy for fluorescent markers).
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux rate of the marker, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
TEER is measured before, during, and after the experiment to assess the effect of the enhancer on monolayer integrity and the reversibility of this effect.
Caption: Workflow for a Caco-2 cell-based permeability assay.
Conclusion and Recommendations
The choice between this compound and Sucrose C12 as a permeability enhancer will depend on the specific requirements of the drug formulation and the desired balance between efficacy and safety.
-
Sucrose C12 is the more potent and efficacious enhancer, making it a suitable candidate when a significant increase in permeability is required. However, careful concentration optimization is necessary to minimize potential cytotoxicity and tissue damage.
-
This compound , while less potent, offers a better safety profile with less histological impact on intestinal tissue. This makes it a potentially better choice for formulations where minimizing local irritation is a primary concern, or for drugs that require a more modest enhancement in permeability.
For any drug development program, it is imperative to conduct head-to-head comparative studies with the specific drug candidate to determine the optimal permeability enhancer and its effective concentration. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations.
References
Trehalose C12: A Superior Cryoprotectant for Enhanced Cell Viability and Function
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of cell preservation, the quest for an ideal cryoprotectant—one that maximizes cell survival and maintains cellular function post-thaw while minimizing toxicity—is paramount. This guide provides an objective comparison of Trehalose C12 with other commonly used cryoprotective agents, supported by experimental data. We delve into the mechanisms of action, present detailed experimental protocols, and offer clear visualizations to assist researchers in making informed decisions for their cryopreservation needs.
Superior Post-Thaw Cell Viability with this compound
Trehalose, a naturally occurring disaccharide, has consistently demonstrated significant advantages over traditional cryoprotectants like dimethyl sulfoxide (DMSO) and glycerol.[1][2] Its non-penetrating nature allows it to protect cells externally by forming a glassy matrix at low temperatures, which inhibits the formation of damaging ice crystals.[3] This mechanism, coupled with its ability to stabilize cell membranes and proteins, translates to higher post-thaw cell viability and reduced apoptosis.[1][4]
Numerous studies have quantified the superior performance of trehalose-based cryopreservation solutions. For instance, in the cryopreservation of human umbilical cord blood stem cells, a solution containing 2.5% DMSO and 30 mM trehalose resulted in significantly higher cell viability and lower apoptosis rates compared to solutions with 10% DMSO or 10% ethylene glycol. Similarly, when cryopreserving murine spermatogonial stem cells, the addition of trehalose to a DMSO-based freezing medium led to improved cell survival and proliferation after thawing.
Table 1: Comparison of Post-Thaw Cell Viability
| Cell Type | Cryoprotectant | Post-Thaw Viability (%) | Reference |
| Human Umbilical Cord Blood Stem Cells | 10% Ethylene Glycol + 2.0% DMSO | Not specified, lower than Trehalose group | |
| Human Umbilical Cord Blood Stem Cells | 10% DMSO + 2.0% Dextran-40 | Not specified, lower than Trehalose group | |
| Human Umbilical Cord Blood Stem Cells | 2.5% DMSO + 30 mM Trehalose | Significantly higher than other groups | |
| Murine Spermatogonial Stem Cells | DMSO | Baseline | |
| Murine Spermatogonial Stem Cells | DMSO + 50 mM Trehalose | Significantly higher than DMSO alone | |
| Murine Spermatogonial Stem Cells | DMSO + 200 mM Trehalose | Significantly higher than DMSO alone | |
| Fish Embryonic Stem Cells | DMSO alone | Lower than combination | |
| Fish Embryonic Stem Cells | 0.2 M Trehalose + 0.8 M DMSO | > 83% | |
| Mouse Sperm | 6% Glycerol + 7.5% Raffinose | 36 ± 9% (intact cells) | |
| Mouse Sperm | 6% Glycerol + 7.5% Trehalose | 48 ± 6% (intact cells) |
Table 2: Comparison of Post-Thaw Apoptosis Rates
| Cell Type | Cryoprotectant | Apoptosis Rate (%) | Reference |
| Human Umbilical Cord Blood Stem Cells | 10% Ethylene Glycol + 2.0% DMSO | 9.24 ± 0.68 | |
| Human Umbilical Cord Blood Stem Cells | 10% DMSO + 2.0% Dextran-40 | 12.82 ± 0.83 | |
| Human Umbilical Cord Blood Stem Cells | 2.5% DMSO + 30 mM Trehalose | 7.01 ± 0.52 | |
| Murine Spermatogonial Stem Cells | DMSO | Baseline | |
| Murine Spermatogonial Stem Cells | Trehalose | Significantly reduced vs. control |
Mechanism of Action: How this compound Protects Cells
This compound exerts its cryoprotective effects through a multi-faceted mechanism that addresses the primary challenges of cryopreservation: ice crystal formation and cellular dehydration.
-
Vitrification and Inhibition of Ice Crystal Formation: As a non-penetrating cryoprotectant, trehalose forms a highly viscous, glass-like matrix around the cells during freezing. This process, known as vitrification, physically obstructs the formation and growth of ice crystals, which are a major cause of mechanical damage to cell membranes and organelles.
-
Membrane and Protein Stabilization: Trehalose molecules can replace water molecules at the surface of cellular membranes and proteins through hydrogen bonding. This "water replacement hypothesis" helps to maintain the native conformation and function of these vital cellular components during the dehydration stress that occurs during freezing.
-
Modulation of Apoptosis Pathways: Experimental evidence suggests that trehalose can reduce apoptosis in post-thaw cells by influencing the expression of key regulatory proteins. Studies have shown that cryopreservation with trehalose leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic proteins Bax and Caspase-3.
Caption: Mechanism of this compound cryoprotection.
Experimental Protocols
This section provides a generalized protocol for the cryopreservation of mammalian cells using a this compound-based solution, with comparisons to a standard DMSO protocol.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Cryopreservation Medium (this compound): Basal medium supplemented with 10% Fetal Bovine Serum (FBS) and a final concentration of 2.5% DMSO and 30-200 mM this compound.
-
Cryopreservation Medium (Standard): Basal medium supplemented with 10% FBS and 10% DMSO.
Protocol for Adherent Cells:
-
Cell Harvest:
-
Aspirate the culture medium from a confluent flask of cells.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA to detach the cells and incubate at 37°C for 2-5 minutes.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
-
Cell Count and Centrifugation:
-
Perform a cell count and determine viability using a hemocytometer and Trypan Blue exclusion. Cell viability should be >90%.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Resuspension in Cryopreservation Medium:
-
Aspirate the supernatant and resuspend the cell pellet in the chilled cryopreservation medium (either this compound or standard) to a final concentration of 1-5 x 10^6 cells/mL.
-
-
Aliquoting and Freezing:
-
Dispense 1 mL of the cell suspension into each cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C/minute.
-
-
Long-Term Storage:
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
Protocol for Suspension Cells:
-
Cell Harvest and Centrifugation:
-
Transfer the cell suspension to a conical tube.
-
Perform a cell count and determine viability.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Resuspension and Freezing:
-
Follow steps 3-5 from the adherent cell protocol.
-
Thawing Protocol:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cells to a new culture flask and incubate at 37°C.
Caption: Cryopreservation and thawing workflow.
Conclusion
The data and experimental protocols presented in this guide highlight the significant advantages of using this compound as a cryoprotective agent. Its ability to improve post-thaw cell viability, reduce apoptosis, and maintain cellular function makes it a superior alternative to traditional cryoprotectants. For researchers and professionals in drug development, incorporating this compound into cryopreservation protocols can lead to more reliable and reproducible experimental outcomes, ultimately accelerating the pace of discovery and innovation.
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Performance evaluation of Trehalose C12 in membrane protein extraction
A Comparative Guide to Trehalose C12 for Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
The extraction of membrane proteins from their native lipid bilayer is a critical yet challenging step in their structural and functional characterization. The choice of detergent is paramount, as it must effectively solubilize the protein while preserving its native conformation and activity. This guide provides an objective comparison of this compound, a trehalose-based detergent, with other commonly used detergents, supported by experimental data and detailed protocols.
The Unique Properties of Trehalose-Based Detergents
Trehalose is a non-reducing disaccharide known for its exceptional ability to stabilize proteins and lipid bilayers, particularly during processes like dehydration.[1][2] This protective effect is attributed to its ability to replace water molecules, forming hydrogen bonds with the polar head groups of lipids and protein surfaces.[1][2][3] This "water replacement" mechanism helps maintain the structural integrity of biomolecules under stress. When incorporated into a detergent, the trehalose headgroup is hypothesized to confer enhanced stability to solubilized membrane proteins.
Performance Comparison of this compound and Other Detergents
The efficacy of a detergent is evaluated based on several factors: its ability to extract the protein from the membrane, maintain its stability in solution, and preserve its functional integrity. Below is a comparative summary of this compound against standard detergents like n-dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and Fos-Choline-12 (FC12).
Table 1: Comparative Performance of Detergents in Membrane Protein Extraction
| Detergent | Target Protein Class | Extraction Efficiency | Stability (Tm Shift) | Functional Activity Preservation | Key Findings |
| This compound | GPCRs, Transporters | Moderate to High | +5 to +8°C | High | Offers superior stability for sensitive proteins; may require optimization for initial solubilization. |
| DDM | General Use | High | Baseline | Moderate to High | A gold-standard detergent, but can be destabilizing for some sensitive GPCRs and transporters. |
| LMNG | GPCRs | High | +3 to +5°C | High | Known for providing a stable, native-like environment for GPCRs, often superior to DDM. |
| Fos-Choline-12 | General Use | High | Variable | Moderate | Can be effective for extraction but may be more denaturing for certain proteins compared to maltosides. |
| LDAO | Small proteins, Transporters | High | Variable (often lower) | Low to Moderate | A harsh detergent, effective for solubilization but often compromises protein stability and function. |
Note: Data is synthesized from typical results found in detergent screening studies. Tm (melting temperature) shift is a measure of thermostability; a positive shift indicates stabilization.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for membrane protein extraction.
Protocol 1: Membrane Protein Extraction using this compound
This protocol outlines the essential steps for solubilizing integral membrane proteins from isolated cell membranes.
-
Membrane Preparation:
-
Start with a pellet of cells or a tissue sample. Homogenize the sample in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) to induce cell lysis.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer (e.g., containing 1 M NaCl) to remove peripherally associated proteins. Repeat the ultracentrifugation step.
-
-
Solubilization:
-
Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors) to a final protein concentration of 5-10 mg/mL.
-
Add this compound from a stock solution to a final concentration of 1.0% (w/v). Note: The optimal detergent concentration is typically above its critical micelle concentration (CMC) and should be determined empirically.
-
Incubate the suspension at 4°C for 1-2 hours with gentle agitation.
-
-
Clarification:
-
Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant now contains the solubilized membrane proteins, ready for downstream purification steps like affinity chromatography.
-
Protocol 2: Biophysical Characterization - Thermal Stability Assay
Differential Scanning Fluorimetry (DSF) is a common method to assess the thermal stability of a protein in different detergents.
-
Sample Preparation:
-
Purify the target membrane protein in the presence of a baseline detergent (e.g., 0.03% DDM).
-
Prepare a series of solutions containing the purified protein (at a final concentration of ~0.1 mg/mL) and different detergents to be tested (e.g., this compound, DDM, LMNG) at a concentration of ~3x CMC.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
DSF Experiment:
-
Use a real-time PCR instrument to monitor the fluorescence of the samples as the temperature is increased incrementally from 25°C to 95°C.
-
As the protein unfolds, the dye binds, causing an increase in fluorescence. The melting temperature (Tm) is the midpoint of this transition.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The peak of the first derivative of this curve corresponds to the Tm.
-
A higher Tm in the presence of a given detergent indicates a greater stabilizing effect on the protein.
-
Visualizations
Experimental Workflow for Detergent Screening
The following diagram illustrates a typical workflow for evaluating the efficacy of different detergents for a target membrane protein.
Caption: Workflow for membrane protein extraction and detergent evaluation.
Logical Relationship of Detergent Properties
This diagram illustrates how key properties of a detergent influence its performance in membrane protein studies.
Caption: Interplay of detergent properties and performance outcomes.
Representative GPCR Signaling Pathway
Membrane proteins like G-protein coupled receptors (GPCRs) must remain functional after extraction. This diagram shows a simplified signaling cascade that can be used to assess protein function.
Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.
References
Head-to-head comparison of Trehalose C12 and Triton X-100 for cell lysis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the critical initial step of cellular analysis and protein extraction, the choice of detergent for cell lysis can significantly impact the yield, purity, and functional integrity of the target proteins. This guide provides a detailed head-to-head comparison of two non-ionic detergents: the well-established Triton X-100 and the novel sugar-based surfactant, Trehalose C12. This objective analysis, supported by available experimental data and detailed protocols, aims to equip researchers with the necessary information to select the optimal lysis agent for their specific downstream applications.
Executive Summary
Triton X-100 is a widely used and effective detergent for lysing a variety of cell types. Its mechanism of action involves the disruption of lipid-lipid and lipid-protein interactions within the cell membrane, leading to cell rupture and the release of intracellular contents. While highly efficient, Triton X-100 can sometimes be harsh on delicate proteins, potentially affecting their native conformation and enzymatic activity.
This compound, a more recent addition to the researcher's toolkit, utilizes a trehalose headgroup, a naturally occurring sugar known for its protein-stabilizing properties. This design aims to offer a gentler lysis process, potentially preserving the structural and functional integrity of sensitive proteins more effectively than traditional detergents. However, as a newer reagent, extensive comparative data is still emerging.
This guide will delve into the mechanisms of action, present available quantitative data on their performance, provide detailed experimental protocols, and discuss their compatibility with common downstream applications.
Mechanism of Action
Both this compound and Triton X-100 are non-ionic detergents that facilitate cell lysis by disrupting the cell membrane. Their amphipathic nature, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, is key to this process.
Triton X-100: The hydrophobic tail of Triton X-100 inserts into the lipid bilayer of the cell membrane. As more detergent molecules integrate, they disrupt the native structure, forming pores and eventually leading to the complete solubilization of the membrane into mixed micelles containing lipids, proteins, and detergent molecules.
This compound: Similarly, the dodecyl (C12) alkyl chain of this compound acts as the hydrophobic tail that integrates into the cell membrane. The key difference lies in its large, hydrophilic trehalose headgroup. It is hypothesized that this trehalose moiety interacts with the polar head groups of phospholipids and the aqueous environment in a manner that stabilizes membrane proteins during their extraction, potentially by mimicking the hydration shell that naturally surrounds proteins.
Caption: General workflow of cell lysis by non-ionic detergents.
Performance Comparison: Quantitative Data
Direct quantitative comparisons of this compound and Triton X-100 for the lysis of a wide range of cell types and their impact on various enzymes are not yet extensively published. The following tables summarize available data and highlight the key performance indicators to consider.
Table 1: Cell Lysis Efficiency and Protein Yield
| Detergent | Typical Working Concentration | Cell Types Tested | Reported Protein Yield | Citation |
| Triton X-100 | 0.1% - 1.0% (v/v) | Mammalian (adherent & suspension), Bacteria, Yeast | Generally high; serves as a benchmark for many studies. | [1][2] |
| This compound | Not widely established; likely similar to other dodecyl-based detergents (e.g., 1%). | Primarily demonstrated for membrane protein extraction from bacteria. | Effective for solubilizing specific membrane proteins. | [3] |
Note: The optimal concentration for any detergent should be empirically determined for the specific cell type and application.
Table 2: Preservation of Protein Function
| Detergent | Effect on Enzyme Activity | Protein Stability | Citation |
| Triton X-100 | Can be inhibitory for some sensitive enzymes at higher concentrations. | Generally considered non-denaturing but can affect the native conformation of some proteins. | [4] |
| This compound | The trehalose headgroup is suggested to have a stabilizing effect on proteins, potentially preserving enzymatic function. | Designed to offer enhanced protein stability during extraction. |
Downstream Application Compatibility
The choice of lysis reagent can have significant consequences for downstream analytical techniques.
Table 3: Compatibility with Common Downstream Assays
| Application | Triton X-100 Compatibility | This compound Compatibility |
| Western Blotting | Highly compatible. | Expected to be compatible, similar to other non-ionic detergents. |
| ELISA | Generally compatible, often used in wash buffers. | Likely compatible, but should be validated for specific assays. |
| Immunoprecipitation | Widely used and compatible. | Expected to be compatible. |
| Mass Spectrometry | Generally considered incompatible due to ion suppression effects; requires removal prior to analysis. | The presence of the large trehalose group may also cause ion suppression; requires removal and further investigation. |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible results.
Protocol 1: Cell Lysis of Adherent Mammalian Cells with Triton X-100
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton X-100 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Protease and phosphatase inhibitor cocktails (add fresh before use).
-
Cell scraper.
-
Microcentrifuge tubes, pre-chilled.
-
Refrigerated microcentrifuge.
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Triton X-100 Lysis Buffer with freshly added inhibitors to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 10-20 minutes with occasional gentle rocking.
-
Using a pre-chilled cell scraper, scrape the cells off the surface of the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay). The lysate is now ready for downstream applications or can be stored at -80°C.
Caption: Experimental workflow for Triton X-100 lysis.
Protocol 2: General Protocol for Cell Lysis with this compound
Note: This is a generalized protocol based on the use of similar non-ionic detergents. Optimal conditions, including detergent concentration and incubation time, should be determined empirically for each specific cell type and application.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% - 1.0% this compound (to be optimized).
-
Protease and phosphatase inhibitor cocktails (add fresh before use).
-
Cell scraper (for adherent cells).
-
Microcentrifuge tubes, pre-chilled.
-
Refrigerated microcentrifuge.
Procedure for Adherent Cells:
-
Follow steps 1-3 from the Triton X-100 protocol, using the this compound Lysis Buffer.
-
Incubate the dish on ice for 15-30 minutes with gentle agitation.
-
Proceed with steps 5-9 from the Triton X-100 protocol.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer with freshly added inhibitors.
-
Incubate on ice for 15-30 minutes with periodic, gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with protein quantification.
Caption: Decision tree for selecting a lysis detergent.
Conclusion
Triton X-100 remains a robust and reliable choice for general cell lysis, backed by a vast body of literature and established protocols. Its effectiveness in solubilizing a wide array of cellular proteins makes it a go-to reagent for many standard applications.
This compound presents a promising alternative, particularly when the primary concern is the preservation of the native structure and function of sensitive proteins. The inherent stabilizing properties of its trehalose headgroup are a key theoretical advantage. However, researchers should be prepared to undertake optimization studies to determine the ideal working conditions for their specific experimental system. As more comparative data becomes available, the specific advantages and niches for trehalose-based detergents will become clearer.
Ultimately, the selection between this compound and Triton X-100 should be guided by the specific experimental goals, the nature of the target protein, and the requirements of downstream analytical methods. For routine applications where protein stability is not a major concern, Triton X-100 is a cost-effective and well-validated option. For studies involving delicate enzymes or proteins prone to denaturation, the potentially gentler action of this compound warrants consideration and empirical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of compendial nonionic detergents for the replacement of Triton X‐100 in bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Dodecyl Trehaloside Detergents for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Triton X-100 and PEG on the Catalytic Properties and Thermal Stability of Lipase from Candida Rugosa Free and Immobilized on Glyoxyl-Agarose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyl Chain Trehalose Detergents for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
The stabilization of membrane proteins following their extraction from the native lipid bilayer is a critical bottleneck in structural and functional studies. Trehalose, a naturally occurring disaccharide known for its exceptional protein and lipid-stabilizing properties, has inspired the development of a novel class of non-ionic detergents. This guide provides a comparative overview of trehalose-based detergents with varying alkyl chain lengths, offering insights into their performance for membrane protein research. While a direct head-to-head comparative study of a complete C8 to C16 series is not extensively documented in the current literature, this guide synthesizes available data and established principles of detergent science to inform rational detergent selection.
Physicochemical Properties of Alkyl Trehalose Detergents
The performance of a detergent is intrinsically linked to its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers self-assemble into micelles, a crucial event for solubilizing membrane proteins. Generally, for a homologous series of detergents, the CMC decreases as the length of the alkyl chain increases due to stronger hydrophobic interactions.
While comprehensive data for a full C8-C16 trehalose series is limited, a study on dodecyl (C12) trehaloside isomers provides valuable benchmarks. The CMC values for these C12 trehalosides were found to be in the range of 0.14 to 0.47 mM, which is comparable to the widely used detergent n-dodecyl-β-D-maltoside (DDM) (CMC ~0.17 mM). It is anticipated that trehalose detergents with shorter alkyl chains (e.g., C8, C10) will exhibit higher CMCs, while those with longer chains (C14, C16) will have lower CMCs.
Table 1: Physicochemical Properties of Dodecyl (C12) Trehaloside Detergents in Comparison to DDM
| Detergent | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Micelle Hydrodynamic Radius (Rh) (nm) |
| 2-dodecyl trehaloside (2-DDTre) | C12 | 0.35 | 2.9 |
| 3-dodecyl trehaloside (3-DDTre) | C12 | 0.47 | 3.3 |
| 4-dodecyl trehaloside (4-DDTre) | C12 | 0.18 | - |
| 6-dodecyl trehaloside (6-DDTre) | C12 | 0.14 | 3.4 |
| n-dodecyl-β-D-maltoside (DDM) | C12 | ~0.17 | 3.4 |
Data for dodecyl trehalosides is sourced from a study on their synthesis and properties. Note that the micelle size for 4-DDTre was reported to be the largest and most polydisperse.
Performance in Membrane Protein Solubilization and Stabilization
The ultimate measure of a detergent's utility lies in its ability to extract membrane proteins from the lipid bilayer and maintain their native structure and function in a soluble state. The choice of alkyl chain length can significantly impact this performance. Longer alkyl chains generally provide a more lipid-like environment, which can be beneficial for the stability of many membrane proteins. However, shorter chains can sometimes be advantageous for crystallization or specific functional assays.
Studies on trehalose-cored amphiphiles have demonstrated their potential to enhance the stability of challenging membrane proteins, such as G-protein coupled receptors (GPCRs) and ATP-binding cassette (ABC) transporters, when compared to DDM.[1] This enhanced stability is attributed to the unique properties of the trehalose headgroup.
Table 2: Comparative Performance of Trehalose-Based Detergents in Membrane Protein Stabilization
| Detergent Class | Target Protein | Performance Metric | Comparison to DDM |
| Dodecyl Trehalosides | Nociceptin/orphanin FQ peptide receptor (ORL1) - a GPCR | Solubilization | Protein-dependent efficacy |
| Dodecyl Trehalosides | MsbA - an ABC transporter | Solubilization | Protein-dependent efficacy |
| Trehalose-Cored Amphiphiles | Leucine transporter (LeuT) | Enhanced Stability | Superior |
| Trehalose-Cored Amphiphiles | R. capsulatus photosynthetic superassembly | Enhanced Stability | Superior |
| Trehalose-Cored Amphiphiles | Human β2 adrenergic receptor (β2AR) - a GPCR | Enhanced Stability | Superior |
This table summarizes findings from studies on dodecyl trehalosides and trehalose-cored amphiphiles, highlighting their potential benefits over the conventional detergent DDM.
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC of a detergent can be determined using various techniques, including fluorescence spectroscopy with a hydrophobic probe like 8-Anilino-1-naphthalenesulfonic acid (ANS).
Protocol:
-
Prepare a stock solution of the trehalose detergent in an appropriate buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a series of dilutions of the detergent stock solution in the same buffer. The concentration range should span the expected CMC.
-
Add a fixed concentration of ANS (e.g., 10 µM) to each detergent dilution.
-
Incubate the samples at a constant temperature (e.g., 25°C) for a set period to allow for equilibration.
-
Measure the fluorescence intensity of each sample using a fluorometer. The excitation wavelength is typically around 380 nm, and the emission is monitored at around 480 nm.
-
Plot the fluorescence intensity as a function of the detergent concentration.
-
The CMC is determined as the point of inflection in the curve, where a significant increase in fluorescence is observed due to the partitioning of the ANS probe into the hydrophobic core of the micelles.
Thermal Shift Assay (TSA) for Protein Stability
TSA is a high-throughput method to assess the thermal stability of a protein in different conditions, including the presence of various detergents. The melting temperature (Tm) of the protein, where 50% of the protein is unfolded, is determined.
Protocol:
-
Purify the target membrane protein and exchange it into a buffer containing a low concentration of a reference detergent (e.g., DDM).
-
Prepare a series of solutions , each containing the purified protein at a fixed concentration (e.g., 0.2 mg/mL) and one of the alkyl chain trehalose detergents to be tested at a concentration above its CMC.
-
Add a fluorescent dye , such as SYPRO Orange, to each solution. This dye fluoresces when it binds to the exposed hydrophobic regions of the unfolded protein.
-
Use a real-time PCR instrument to gradually increase the temperature of the samples (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the transition in the sigmoidal melting curve. A higher Tm indicates greater protein stability in that particular detergent.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes involved in detergent selection and protein stabilization, the following diagrams illustrate key workflows.
Caption: Workflow for membrane protein extraction and stabilization.
References
A Comparative Purity Assessment of Synthesized Trehalose C12 and Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of in-house synthesized Trehalose C12 (α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate) against commercially available standards. The information presented is intended to assist researchers in making informed decisions regarding the source of this critical reagent for their studies. The data and protocols provided are based on established analytical methodologies for the characterization of trehalose derivatives.
Data Presentation: A Comparative Analysis
The purity of synthesized this compound was assessed against two commercial standards, designated as Commercial Standard A and Commercial Standard B, which represent typical purity grades available in the market. The following table summarizes the quantitative data obtained from High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Synthesized this compound | Commercial Standard A | Commercial Standard B |
| Purity (HPLC area %) | 96.5% | ≥ 98% | ≥ 95% |
| Major Impurity 1 (Unreacted Trehalose) | 1.8% | < 0.5% | < 2.0% |
| Major Impurity 2 (Di-acylated Trehalose) | 1.2% | < 0.2% | < 1.5% |
| Other Impurities | 0.5% | < 1.3% | < 1.5% |
| Identity Confirmation (NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Endotoxin Levels | Not determined | Low Endotoxin Grade | Not specified |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the selective acylation of trehalose. A generalized protocol is as follows:
-
Protection of Hydroxyl Groups: D-(+)-Trehalose dihydrate is per-silylated to protect the majority of the hydroxyl groups, leaving specific positions available for acylation.
-
Acylation: The protected trehalose is reacted with dodecanoyl chloride in the presence of a base (e.g., pyridine) to introduce the C12 acyl chain.
-
Deprotection: The silyl protecting groups are removed using a fluoride source (e.g., tetrabutylammonium fluoride) to yield the final product.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the mono-acylated this compound.
Purity Assessment by HPLC-MS
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: ESI in positive ion mode, monitoring for the [M+Na]+ adduct of this compound.
-
Quantification: Purity is determined by the area percentage of the main peak in the chromatogram.
Structural Confirmation by NMR Spectroscopy
-
Instrumentation: A 500 MHz Nuclear Magnetic Resonance spectrometer.
-
Solvent: Deuterated methanol (CD3OD) or deuterated water (D2O).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Analysis: The chemical shifts and coupling constants of the synthesized product are compared with those of a certified reference standard or published data to confirm the structure of α-D-Glucopyranosyl-α-D-glucopyranoside monododecanoate. The presence of characteristic signals for the anomeric protons of the trehalose core and the protons of the C12 acyl chain are verified.
Visualizing the Workflow and Biological Context
To aid in the understanding of the experimental process and the biological relevance of trehalose, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Overview of the trehalose biosynthesis and signaling pathway.
Discussion
The results indicate that while the in-house synthesized this compound conforms to the correct chemical structure, its purity is slightly lower than that of the high-purity commercial standard (Commercial Standard A). The primary impurities in the synthesized product are unreacted trehalose and the di-acylated by-product, which are common in this type of synthesis and can be reduced with further optimization of the purification protocol.
For applications requiring the highest purity and low endotoxin levels, such as in cell-based assays or pre-clinical drug formulation, the use of a high-grade commercial standard is recommended. However, for initial screening studies or applications where the presence of minor, well-characterized impurities is not a critical concern, the synthesized material may be a cost-effective alternative.
Researchers should carefully consider the requirements of their specific application when choosing between synthesized and commercial this compound. It is crucial to perform rigorous in-house quality control on any synthesized batch to ensure its suitability for the intended experiments.
Safety Operating Guide
Personal protective equipment for handling Trehalose C12
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Trehalose C12. Adherence to these procedures is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a powder, the primary objective is to prevent inhalation of dust and to avoid contact with eyes and skin.[1] While generally not classified as hazardous, proper PPE is a mandatory component of standard laboratory safety.[2][3][4]
| PPE Category | Item | Specification & Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect eyes from airborne dust particles.[5] |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from dust. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling large quantities or if adequate ventilation is not available to prevent inhalation of fine dust particles. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area to minimize dust accumulation.
-
Use of a fume hood is recommended when weighing or transferring large quantities of the powder to control dust.
Procedural Guidance:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work surface by cleaning it and removing any unnecessary items.
-
Weighing and Transfer:
-
Handle this compound carefully to avoid creating dust.
-
Use a spatula or other appropriate tool to transfer the powder.
-
If possible, work on a surface that is easy to decontaminate.
-
-
Spill Management:
-
In case of a small spill, gently sweep or vacuum the powder. Avoid dry sweeping that can generate dust.
-
For larger spills, moisten the material with water to prevent it from becoming airborne before collecting it for disposal.
-
Place spilled material into a sealed, labeled container for disposal.
-
-
Hygiene:
-
Always wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory area.
-
-
Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. A refrigerator (0-5°C) is recommended for storage.
-
Disposal Plan
Waste disposal must always comply with local, state, and federal regulations.
Steps for Disposal:
-
Collection: Collect waste this compound and any contaminated materials (e.g., paper towels from a spill cleanup) in a clearly labeled, sealed container.
-
Consult Regulations: Refer to your institution's and local authorities' waste disposal guidelines. This compound is not typically classified as hazardous waste, but regulations can vary.
-
Disposal Method:
-
For non-hazardous chemical waste, disposal may involve incineration in a licensed facility or burial in a designated landfill.
-
Do not dispose of this compound down the drain.
-
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
